molecular formula C8H11BrClN B1270773 (R)-1-(4-Bromophenyl)ethanamine hydrochloride CAS No. 64265-77-6

(R)-1-(4-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1270773
CAS No.: 64265-77-6
M. Wt: 236.53 g/mol
InChI Key: BQCAANUXMMQVAY-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN and its molecular weight is 236.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAANUXMMQVAY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370414
Record name (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64265-77-6
Record name Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64265-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in pharmaceutical research and development. The information presented herein is intended to support laboratory work, formulation studies, and quality control processes.

Core Physical Properties

The fundamental physical characteristics of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Melting Point 238°C to 245°C
Appearance White to yellow powder
Solubility Soluble in water, miscible with alcohols

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Melting Range

The melting range of a crystalline solid provides a valuable indication of its purity. The United States Pharmacopeia (USP) General Chapter <741> outlines a standardized method for this determination.[1][2][3][4]

Principle: The melting range is the temperature interval between the point at which the substance begins to collapse or melt and the point at which it is completely molten.[1][2] For a pure crystalline substance, this range is typically narrow.

Apparatus: A suitable melting point apparatus is required, which consists of a temperature-controlled block or bath, a thermometer or temperature probe, and a means to observe the sample in a capillary tube.[1][5]

Procedure (Class Ia):

  • Sample Preparation: The substance is finely powdered and dried to remove any residual solvent or moisture.[4][6]

  • Capillary Filling: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

  • Measurement:

    • The capillary tube containing the sample is placed in the melting point apparatus.

    • The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[7]

    • The temperature at which the first liquid phase appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid particle melts is recorded as the end of the melting range.[2]

Below is a graphical representation of the experimental workflow for determining the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Powder Powder the Sample Dry Dry the Sample Powder->Dry Fill Fill Capillary Tube Dry->Fill Place Place in Apparatus Fill->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Melting Point Determination.

Determination of Water Solubility

The solubility of a substance in aqueous media is a critical parameter in drug development, influencing its absorption and bioavailability. The OECD Guideline 105 provides a robust framework for determining water solubility.[8][9][10][11][12]

Principle: A saturated solution of the substance is prepared at a specific temperature, and the concentration of the dissolved substance is determined by a suitable analytical method. For a highly soluble salt like an amine hydrochloride, the flask method is appropriate.

Apparatus:

  • Constant temperature water bath or shaker.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

Procedure (Flask Method):

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: An excess amount of the solid this compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solution is allowed to stand to let undissolved particles settle. An aliquot of the clear supernatant is carefully withdrawn.

  • Concentration Analysis: The concentration of the dissolved substance in the aliquot is determined using a validated analytical method.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100g of water).

The logical steps for determining water solubility are depicted in the following diagram.

SolubilityWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add Add Excess Solute to Water Agitate Agitate at Constant Temperature Add->Agitate Settle Allow Solids to Settle Agitate->Settle Aliquot Withdraw Supernatant Settle->Aliquot Analyze Determine Concentration Aliquot->Analyze

Caption: Workflow for Water Solubility Determination.

This technical guide provides essential physical property data and standardized experimental protocols for this compound, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

(R)-1-(4-Bromophenyl)ethanamine hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. The document details its chemical structure, stereochemistry, and key physicochemical properties. It outlines a common synthetic pathway and presents characteristic analytical data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to aid in its identification and characterization. Furthermore, this guide explores the compound's critical role as a chiral auxiliary and a precursor in the asymmetric synthesis of bioactive molecules, highlighting its importance in the development of novel therapeutics.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(4-bromophenyl)ethanamine. The structure consists of a benzene ring substituted with a bromine atom at the para-position. Attached to the ring is an ethylamine group with a chiral center at the carbon atom bonded to both the phenyl ring and the amino group. The "(R)" designation signifies the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt is formed by the protonation of the primary amine group.

The precise three-dimensional arrangement of the (R)-enantiomer is crucial for its application in asymmetric synthesis, where it imparts chirality to new molecules. The stereochemical integrity of this compound is paramount for its successful use in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt is presented below. This data is essential for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties

PropertyValueReference
(R)-1-(4-Bromophenyl)ethanamine
Molecular FormulaC₈H₁₀BrN
Molecular Weight200.08 g/mol
AppearanceClear, colorless liquid
Density1.390 g/mL at 20 °C
Boiling Point140-145 °C at 30 mmHg[1]
Melting Point-25 °C[2]
Optical Rotation [α]D²⁰+20.5 ± 1° (c=3 in methanol)
Refractive Index (n²⁰/D)1.566[2]
This compound
Molecular FormulaC₈H₁₁BrClN[3]
Molecular Weight236.54 g/mol [3]
StorageInert atmosphere, room temperature

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (D₂O) δ 7.43-7.36 (m, 4H), 4.54 (q, J=6.9Hz, 1H), 1.67 (d, J=6.9Hz, 3H)[4]
¹³C NMR (D₂O) δ 139.9, 132.3, 128.6, 122.6, 50.6, 19.3[4]
FT-IR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Note: NMR data is from a patent and was recorded in D₂O. Spectra in other common deuterated solvents may show different chemical shifts.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution, or an asymmetric synthesis approach. The final step is the formation of the hydrochloride salt.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

A common route to the racemic amine is the reductive amination of 4-bromoacetophenone.

Experimental Protocol: Reductive Amination of 4-Bromoacetophenone

  • Oxime Formation: 4-Bromoacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The mixture is heated to reflux to form 1-(4-bromophenyl)ethanone oxime.[5]

  • Reduction: The resulting oxime is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by diastereomeric salt formation using a chiral resolving agent.

Experimental Protocol: Chiral Resolution using a Chiral Acid

  • Diastereomeric Salt Formation: The racemic 1-(4-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, is added to the solution.

  • Fractional Crystallization: The diastereomeric salts formed will have different solubilities. The less soluble diastereomer will crystallize out of the solution upon cooling or solvent evaporation. This solid is collected by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent.

  • Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amine is determined using chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating or derivatizing agent.

Asymmetric Synthesis

Alternatively, the (R)-enantiomer can be synthesized directly through asymmetric methods, such as the asymmetric hydrogenation of the corresponding imine or the enzymatic resolution of the racemic amine.

G cluster_0 Asymmetric Hydrogenation cluster_1 Enzymatic Kinetic Resolution start1 4-Bromoacetophenone imine N-Aryl Imine Formation start1->imine asym_red Asymmetric Hydrogenation (Chiral Catalyst, H₂) imine->asym_red product1 (R)-1-(4-Bromophenyl)ethanamine asym_red->product1 start2 Racemic 1-(4-Bromophenyl)ethanamine enzyme Enzymatic Acylation (e.g., Lipase, Acyl Donor) start2->enzyme separation Separation enzyme->separation product2 (R)-1-(4-Bromophenyl)ethanamine separation->product2 product3 (S)-N-acetyl-1-(4-bromophenyl)ethanamine separation->product3

Caption: Role of the chiral building block in drug discovery.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Its well-defined stereochemistry and the versatility of the bromophenyl moiety make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in the development of novel and improved therapeutics. Further research into its incorporation into new molecular entities will continue to highlight its significance in modern drug discovery.

References

(R)-1-(4-Bromophenyl)ethanamine hydrochloride CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a key chiral building block in pharmaceutical synthesis. This document outlines its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development.

Chemical Identification and Properties

This compound is a chiral amine salt valued for its role as an intermediate in the synthesis of enantiomerically pure pharmaceutical agents. The chirality of such molecules is often crucial for their pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities for biological targets.

Table 1: Chemical and Physical Data

IdentifierValueReference
CAS Number 64265-77-6
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Appearance White to yellow solid
Melting Point 238-245 °C
Enantiomeric Excess ≥99.0% (via HPLC)
SMILES Cl.N--INVALID-LINK--c1ccc(Br)cc1
InChI Key BQCAANUXMMQVAY-UHFFFAOYSA-N

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via two primary routes: the resolution of a racemic mixture or through asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethanamine

Classical resolution is a robust method for obtaining enantiopure compounds and is particularly useful when asymmetric synthesis is challenging or economically unviable. This process involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.

This protocol is a generalized procedure based on established methods for resolving chiral amines.

  • Salt Formation:

    • Dissolve racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, applying gentle heat if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur, leading to the precipitation of the diastereomeric tartrate salts.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration. The solid will be enriched in one diastereomer, the (R)-amine-(+)-tartrate salt, which is typically less soluble.

    • The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically enriched salt in water.

    • Add a strong base, such as a 50% sodium hydroxide solution, until the salt completely dissolves and the solution is basic. This will deprotonate the amine, forming a separate organic layer.

    • Extract the free (R)-1-(4-bromophenyl)ethanamine with an organic solvent like diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Hydrochloride Salt Formation:

    • Dissolve the purified (R)-1-(4-bromophenyl)ethanamine in a suitable solvent (e.g., diethyl ether).

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether) until precipitation is complete.

    • Collect the resulting this compound crystals by vacuum filtration and dry.

G cluster_synthesis Chiral Resolution Workflow racemic Racemic 1-(4-Bromophenyl)ethanamine salt_formation Diastereomeric Salt Formation racemic->salt_formation tartaric (+)-Tartaric Acid tartaric->salt_formation solvent Methanol solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration1 Filtration crystallization->filtration1 enriched_salt Enriched (R)-Amine-(+)-Tartrate Salt filtration1->enriched_salt mother_liquor Mother Liquor (Enriched in S-enantiomer) filtration1->mother_liquor liberation Liberation of Free Amine enriched_salt->liberation base NaOH Solution base->liberation extraction Solvent Extraction liberation->extraction free_amine (R)-1-(4-Bromophenyl)ethanamine extraction->free_amine hcl_salt (R)-1-(4-Bromophenyl)ethanamine HCl free_amine->hcl_salt hcl HCl hcl->hcl_salt

Workflow for Chiral Resolution
Asymmetric Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer. A common approach is the asymmetric reduction of the corresponding prochiral ketone, 4'-bromoacetophenone.

This protocol is based on the use of a whole-cell biocatalyst, such as Aspergillus niger, for the enantioselective reduction of 4'-bromoacetophenone.

  • Catalyst Preparation:

    • Cultivate the selected microorganism (e.g., Aspergillus niger) in a suitable growth medium containing glucose, yeast extract, and peptone.

  • Asymmetric Reduction:

    • To the batch culture of the microorganism, add 4'-bromoacetophenone as the substrate.

    • Incubate the reaction mixture under optimized conditions of temperature and pH.

    • The microbial oxidoreductases will selectively reduce the ketone to the corresponding (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess.

  • Conversion to Amine:

    • The resulting chiral alcohol can be converted to the amine through standard chemical transformations, such as conversion to a tosylate followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

  • Hydrochloride Salt Formation:

    • Follow the procedure outlined in section 2.1 to form the hydrochloride salt.

G cluster_asymmetric Asymmetric Synthesis Workflow ketone 4'-Bromoacetophenone reduction Asymmetric Reduction ketone->reduction biocatalyst Biocatalyst (e.g., A. niger) biocatalyst->reduction alcohol (R)-1-(4-Bromophenyl)ethanol reduction->alcohol conversion Conversion to Amine (multi-step) alcohol->conversion free_amine (R)-1-(4-Bromophenyl)ethanamine conversion->free_amine hcl_salt (R)-1-(4-Bromophenyl)ethanamine HCl free_amine->hcl_salt hcl HCl hcl->hcl_salt

Workflow for Asymmetric Synthesis

Analytical Methods

The enantiomeric purity of (R)-1-(4-Bromophenyl)ethanamine is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric excess.

  • Column: A chiral stationary phase, such as one based on a crown ether (e.g., Chirosil RCA(+)), is effective for separating the enantiomers.

  • Mobile Phase: A typical mobile phase consists of an aqueous-organic mixture, for example, acetonitrile or methanol in water containing 0.1% perchloric acid.

  • Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The phenylethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous neurotransmitters and synthetic drugs. The bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

While specific biological activities for this compound are not extensively documented, phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling pathways. These pathways are integral to a variety of physiological processes, and modulation of their activity is a key strategy in the treatment of many neurological and psychiatric disorders.

G cluster_pathway General Phenylethylamine Signaling Pathway ligand Phenylethylamine Derivative receptor GPCR (e.g., Adrenergic Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

General GPCR Signaling Pathway

A Technical Guide to the Solubility of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Understanding its solubility profile is critical for process development, formulation, and various applications in medicinal chemistry.

Introduction

(R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of chiral compounds, including active pharmaceutical ingredients (APIs). The presence of a chiral amine moiety and a brominated phenyl ring allows for diverse chemical modifications. The hydrochloride salt form is often preferred for its improved stability and handling properties compared to the free base. However, as an ionic salt, its solubility in organic solvents can be limited, posing challenges for reaction conditions, purification, and formulation.

This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates relevant chemical and experimental workflows.

Solubility Profile

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure as an amine hydrochloride, a general solubility trend can be inferred. The salt's ionic nature suggests higher solubility in polar protic solvents and lower solubility in non-polar or aprotic solvents.

A product information sheet from Thermo Scientific indicates that (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride is miscible with alcohols and soluble in water[1]. This aligns with the general principle that the hydrochloride salt of an amine will have increased solubility in polar, protic solvents capable of hydrogen bonding and solvating the ions. Conversely, amine hydrochlorides generally exhibit poor solubility in non-polar organic solvents.[2]

Table 1: Qualitative and Inferred Solubility of this compound

Solvent ClassSolvent ExampleExpected/Reported SolubilityRationale
Polar Protic WaterSoluble[1]High polarity and hydrogen bonding capacity effectively solvate the ammonium and chloride ions.
MethanolMiscible/Highly SolublePolar protic nature allows for strong ion-dipole interactions and hydrogen bonding.
EthanolMiscible/Soluble[1]Similar to methanol, though slightly lower polarity may result in marginally lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleHigh polarity can solvate the cation, but lack of proton donation may limit anion solvation.
AcetoneSparingly Soluble to InsolubleLower polarity and inability to donate hydrogen bonds limit its ability to dissolve the ionic salt.
Ethyl AcetateSparingly Soluble to InsolubleModerate polarity is insufficient to overcome the lattice energy of the salt.
Non-Polar Aprotic Dichloromethane (DCM)InsolubleLow polarity cannot effectively solvate the ions.
TolueneInsolubleNon-polar nature makes it a very poor solvent for ionic compounds.
HexanesInsolubleVery low polarity and lack of favorable intermolecular interactions with the salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent (in which the compound is freely soluble, e.g., water or methanol) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solutions into the HPLC and record the peak areas.

    • Determine the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or g/100mL using the determined concentration of the saturated solution.

Visualizations

4.1. Synthetic Pathway

A common method for the synthesis of chiral amines is the reductive amination of a corresponding ketone. The following diagram illustrates a plausible synthetic route to this compound.

dot cluster_0 Synthesis of (R)-1-(4-Bromophenyl)ethanamine HCl start 4'-Bromoacetophenone intermediate (R)-1-(4-Bromophenyl)ethanamine (Free Base) start->intermediate Asymmetric Reductive Amination (e.g., with (R)-amine, H₂, catalyst) product (R)-1-(4-Bromophenyl)ethanamine HCl intermediate->product Treatment with HCl (e.g., in ether or alcohol)

A plausible synthetic pathway for this compound.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of the target compound.

Experimental workflow for determining solubility via the isothermal equilibrium method.

Conclusion for Professionals in Drug Development

The solubility characteristics of this compound are paramount for its effective use in pharmaceutical development. Its high solubility in polar protic solvents like alcohols makes these ideal choices for reaction media where the hydrochloride salt is a starting material. Conversely, its poor solubility in non-polar solvents can be leveraged for purification, for instance, by precipitating the salt from a reaction mixture by adding a non-polar anti-solvent.

For formulation scientists, the aqueous solubility of this compound is a key parameter. While the hydrochloride salt form enhances water solubility compared to the free base, further studies may be required to determine the pH-solubility profile, which is critical for developing oral dosage forms. The information and protocols provided in this guide serve as a foundational resource for researchers working with this important chiral building block.

References

(R)-1-(4-Bromophenyl)ethanamine hydrochloride material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-(4-Bromophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for this compound, designed to meet the needs of professionals in research and drug development. It consolidates information from various safety data sheets and provides context regarding the experimental basis for hazard classifications.

Chemical Identification and Properties

This compound is a chiral amine derivative used in pharmaceutical and chemical synthesis.

PropertyValue
Molecular Formula C₈H₁₀BrN · HCl
Molecular Weight 236.54 g/mol
CAS Number 64265-77-6
Appearance Solid
Synonyms (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride

Hazard Identification and Classification

This substance is classified as hazardous. The primary hazards are related to irritation and acute toxicity.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the hazard classifications are typically based on internationally recognized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide standardized procedures for assessing the safety of chemicals.[1][2][3][4]

Acute Oral Toxicity

The "Harmful if swallowed" classification is generally determined through studies following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure) .

General Methodology:

  • A single dose of the substance is administered orally to fasted animals (typically rats or mice).

  • Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

  • The dose at which a certain percentage of the animals die (LD50) is estimated, which informs the hazard classification.

Skin Irritation

The "Causes skin irritation" classification is typically based on studies following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

General In Vivo Methodology (OECD 404):

  • A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit).

  • The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

  • The severity of the skin reactions is scored to determine the irritation potential.

General In Vitro Methodology (OECD 439):

  • The test substance is applied to a reconstructed human epidermis model.

  • Cell viability is measured after a specific exposure time.

  • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation

The "Causes serious eye irritation" classification is generally determined by studies following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) or in vitro alternatives.

General In Vivo Methodology (OECD 405):

  • A small amount of the substance is instilled into the eye of a test animal (typically a rabbit).

  • The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals.

  • The severity and reversibility of the eye lesions are scored to classify the irritation potential.

Respiratory Irritation

The "May cause respiratory irritation" classification is often based on a combination of animal studies and other data. OECD Test Guideline 403 (Acute Inhalation Toxicity) can provide relevant information.

General Methodology:

  • Animals are exposed to the substance via inhalation for a defined period.

  • Observations include clinical signs of respiratory distress, and post-mortem examination of the respiratory tract.

  • The concentration that causes mortality in 50% of the animals (LC50) and signs of local irritation are assessed.

First Aid Measures

Immediate medical attention is required in case of exposure. The following diagram outlines the recommended first aid procedures.

FirstAidMeasures cluster_exposure Exposure Route cluster_actions First Aid Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash off immediately with soap and plenty of water. Remove contaminated clothing. SkinContact->WashWithWater EyeContact Eye Contact RinseWithWater Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

First Aid Procedures for Exposure

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks. The following workflow outlines the key safety precautions.

SafeHandlingWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions Gloves Protective Gloves UseVentilation Use in a well-ventilated area or under a fume hood. Gloves->UseVentilation Goggles Safety Goggles/Face Shield Goggles->UseVentilation LabCoat Protective Clothing LabCoat->UseVentilation Respirator Respirator (if ventilation is inadequate) AvoidContact Avoid contact with skin, eyes, and clothing. UseVentilation->AvoidContact AvoidDust Avoid breathing dust. AvoidContact->AvoidDust WashHands Wash hands thoroughly after handling. AvoidDust->WashHands KeepClosed Keep container tightly closed. WashHands->KeepClosed StoreCoolDry Store in a cool, dry place. KeepClosed->StoreCoolDry AwayFromIncompatibles Store away from strong oxidizing agents. StoreCoolDry->AwayFromIncompatibles End End AwayFromIncompatibles->End Start Start Start->Gloves Start->Goggles Start->LabCoat

Safe Handling and Storage Workflow

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary known effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[6] No information is available regarding chronic effects, mutagenicity, or carcinogenicity.

Disposal Considerations

Disposal of this substance and its container must be in accordance with applicable regional, national, and local laws and regulations. It should be handled as hazardous waste.

Disclaimer: This document is intended as a guide and is not a substitute for the official Material Safety Data Sheet (MSDS) provided by the supplier. Always refer to the original MSDS for complete and up-to-date information.

References

Commercial Availability and Technical Profile of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and analysis of (R)-1-(4-Bromophenyl)ethanamine hydrochloride (CAS No. 64265-77-6), a chiral building block of significant interest to researchers and professionals in drug discovery and development. This document consolidates key technical data and methodologies to support its application in asymmetric synthesis.

Commercial Availability

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks. The compound is typically offered in various purities, with high enantiomeric excess being a critical quality parameter. Researchers can procure this chemical in quantities ranging from grams to kilograms, catering to both laboratory-scale research and process development needs.

A summary of representative suppliers is provided in Table 1. It is important to note that availability and specifications should be confirmed directly with the suppliers.

SupplierPurity SpecificationEnantiomeric Excess (ee)Available Quantities
Alfa Chemistry≥96%Not specifiedCustom
Ark Pharm, Inc.Not specifiedNot specifiedCustom
Accela ChemBio Inc.≥97%Not specified0.1g, 0.25g, 1g, 5g
Alchem Pharmtech, Inc.≥97%Not specified1g, 10g, 100g, 1kg
BLDpharmNot specifiedNot specifiedCustom

Table 1: Commercial Suppliers of this compound [1][2][3]

Physicochemical and Spectroscopic Data

Detailed physicochemical properties are crucial for the handling, reaction setup, and analysis of this compound. While comprehensive data for the hydrochloride salt is not always available, the properties of the corresponding free amine, (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS No. 45791-36-4), provide a useful reference.

PropertyValueNotes
Molecular Formula C₈H₁₁BrClNFor the hydrochloride salt.
Molecular Weight 236.54 g/mol For the hydrochloride salt[1][2].
Appearance Off-white powderBased on typical product descriptions.
Purity (HPLC) ≥97%As offered by several suppliers[2].
Enantiomeric Excess (ee) ≥99%A common specification for chiral building blocks.
Optical Rotation [α]20/D +20.5 ± 1°For the free amine, c = 3% in methanol.
Refractive Index (n20/D) 1.566For the free amine.
Density 1.390 g/mL at 20 °CFor the free amine.
Boiling Point 258.9 °C at 760 mmHgFor the free amine[4].
Melting Point -25 °CFor the free amine[4].
Flash Point 110.4 °CFor the free amine[4].

Table 2: Physicochemical Properties

Synthesis and Chiral Resolution Workflow

This compound is typically produced through the resolution of the racemic mixture. The general workflow involves the synthesis of the racemic amine followed by diastereomeric salt formation with a chiral resolving agent, separation of the diastereomers, and subsequent liberation of the desired enantiomer.

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_isolation Enantiomer Isolation 4-Bromoacetophenone 4-Bromoacetophenone Reductive_Amination Reductive_Amination 4-Bromoacetophenone->Reductive_Amination NH3, H2/Catalyst Racemic_Amine Racemic_Amine Reductive_Amination->Racemic_Amine Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Amine->Diastereomeric_Salts Resolving_Agent (+)-Tartaric Acid Resolving_Agent->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization R_Salt (R)-Amine-(+)-Tartrate Salt (Crystallized) Crystallization->R_Salt S_Salt_Solution (S)-Amine-(+)-Tartrate Salt (in solution) Crystallization->S_Salt_Solution Base_Treatment_R Base (e.g., NaOH) R_Salt->Base_Treatment_R R_Free_Amine (R)-1-(4-Bromophenyl)ethanamine Base_Treatment_R->R_Free_Amine HCl_Treatment HCl R_Free_Amine->HCl_Treatment Final_Product (R)-1-(4-Bromophenyl)ethanamine Hydrochloride HCl_Treatment->Final_Product

Figure 1. General workflow for the synthesis and chiral resolution of this compound.

Experimental Protocols

Chiral Resolution of (±)-1-(4-Bromophenyl)ethanamine using (+)-Tartaric Acid

This protocol is a representative method for the diastereomeric salt resolution of a racemic amine.[5][6][7]

Objective: To separate the (R)- and (S)-enantiomers of 1-(4-bromophenyl)ethanamine through fractional crystallization of their diastereomeric salts with (+)-tartaric acid.

Materials:

  • (±)-1-(4-Bromophenyl)ethanamine

  • (+)-Tartaric acid

  • Methanol

  • 50% (w/w) Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (ethanolic or gaseous)

Procedure:

  • Salt Formation: Dissolve (+)-tartaric acid (1.0 equivalent) in a minimal amount of hot methanol. To this solution, add (±)-1-(4-bromophenyl)ethanamine (1.0 equivalent) slowly. The reaction is exothermic.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For further precipitation, the flask can be placed in an ice bath or refrigerated.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the other diastereomeric salt. The solid salt is enriched in one diastereomer.

  • Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add 50% sodium hydroxide solution until the salt completely dissolves and the solution becomes strongly basic.

  • Extraction: Extract the liberated free amine with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to yield the enantiomerically enriched free amine.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., ethanolic HCl or gaseous HCl) until precipitation is complete.

  • Final Product Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

This method is adapted from established procedures for the chiral separation of similar aromatic amines and is suitable for determining the enantiomeric excess of the final product.[8][9][10]

Objective: To determine the enantiomeric purity of (R)-1-(4-Bromophenyl)ethanamine by chiral HPLC.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or a similar column.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like diethylamine or trifluoroacetic acid to improve peak shape. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed with a reference standard if available.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Application in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The primary amine provides a nucleophilic center for a variety of chemical transformations, while the chiral center allows for the introduction of stereospecificity into the target molecule. The bromophenyl group is a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

The logical relationship for its application in asymmetric synthesis is outlined below.

G Chiral_Amine (R)-1-(4-Bromophenyl)ethanamine Hydrochloride Amide_Coupling Amide Coupling Chiral_Amine->Amide_Coupling Reductive_Amination Reductive Amination Chiral_Amine->Reductive_Amination Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Chiral_Amine->Cross_Coupling Chiral_Intermediate Chiral Intermediate Amide_Coupling->Chiral_Intermediate Reductive_Amination->Chiral_Intermediate Cross_Coupling->Chiral_Intermediate API_Synthesis Active Pharmaceutical Ingredient (API) Chiral_Intermediate->API_Synthesis

Figure 2. Application of this compound as a chiral building block in API synthesis.

Conclusion

This compound is a readily available and versatile chiral building block for drug discovery and development. Its well-defined physicochemical properties and established methods for synthesis and analysis make it a valuable tool for the stereocontrolled synthesis of complex molecular targets. This guide provides a foundational resource for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

The Lynchpin of Asymmetry: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Bromophenyl)ethanamine hydrochloride, a chiral primary amine, has emerged as a critical building block in medicinal chemistry. Its rigid structure, defined stereochemistry, and versatile reactivity make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide delves into the core applications of this compound, with a particular focus on its role in the development of novel therapeutics that modulate programmed cell death.

The fundamental principle underpinning the importance of chiral molecules like this compound in drug discovery is the stereospecific nature of biological targets.[1] The majority of receptors, enzymes, and other macromolecules within the body are chiral, meaning they interact differently with enantiomers of a drug molecule. This specificity dictates that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Consequently, the use of enantiomerically pure starting materials is paramount in the synthesis of modern pharmaceuticals.

Core Application: A Scaffold for Inhibitors of Apoptosis Proteins (IAPs)

A prominent application of this compound is in the synthesis of small molecule Inhibitor of Apoptosis Protein (IAP) antagonists, also known as SMAC mimetics. IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key effector enzymes in apoptosis (programmed cell death).[1][2][3][4] In many cancers, IAPs are overexpressed, leading to the suppression of apoptosis and contributing to tumor growth and resistance to therapy.[5]

SMAC mimetics are designed to mimic the endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI), which antagonizes IAPs and promotes apoptosis.[1] The (R)-1-(4-Bromophenyl)ethanamine core provides a rigid scaffold that can be elaborated to present the necessary pharmacophoric elements to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, disrupting their interaction with caspases.[6][7][8]

Quantitative Data: Potency of Representative SMAC Mimetics

The following table summarizes the inhibitory activities of several representative SMAC mimetics, highlighting the high potency that can be achieved with molecules built upon similar chiral amine scaffolds.

CompoundTarget IAPIC50 (nM)Ki (nM)Cell LineReference
Compound 45cIAP11.3-MDA-MB-231[6]
Compound 45XIAP200-MDA-MB-231[6]
LCL161XIAP35-HEK293[9]
LCL161cIAP10.4-MDA-MB-231[9]
GDC-0152XIAP-28-[9]
GDC-0152cIAP1-17-[9]
GDC-0152cIAP2-43-[9]
Xevinapant (AT-406)XIAP-66.4-[9]
Xevinapant (AT-406)cIAP1-1.9-[9]
Xevinapant (AT-406)cIAP2-5.1-[9]

Experimental Protocols: Key Synthetic Transformations

The synthesis of IAP inhibitors often involves the N-acylation of the chiral amine core. The following protocols provide detailed methodologies for this key transformation, which can be adapted for the use of this compound.

Protocol 1: General N-Acylation with Acyl Chlorides

This protocol outlines a standard procedure for the acylation of a primary amine using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA or DIPEA (2.2 eq) to the suspension and stir until the amine hydrochloride fully dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Ultrasound-Promoted N-Acylation

This protocol describes a rapid and efficient method for N-acylation using ultrasonic irradiation.

Materials:

  • (R)-1-(4-Bromophenyl)ethanamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Solvent (e.g., THF, Dioxane)

  • Ultrasonic bath (35 kHz)

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-1-(4-Bromophenyl)ethanamine (1.0 eq) and the acyl chloride (1.1 eq) in a suitable solvent in a flask.

  • Place the flask in an ultrasonic bath and irradiate at 25°C for 2-10 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and stir.

  • Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.

Signaling Pathways and Logical Relationships

The biological activity of IAP inhibitors synthesized from this compound is rooted in their ability to modulate key signaling pathways that control apoptosis and cell survival.

Apoptosis Induction via IAP Inhibition

IAP inhibitors restore the apoptotic signaling cascade by preventing the inhibition of caspases. This workflow illustrates the central role of IAPs and the mechanism of action of SMAC mimetics.

G cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondria cluster_caspase_cascade Caspase Cascade Intrinsic Intrinsic Pathway (e.g., DNA damage) Cytochrome_c Cytochrome c Release Intrinsic->Cytochrome_c Smac_DIABLO Smac/DIABLO Release Intrinsic->Smac_DIABLO Extrinsic Extrinsic Pathway (e.g., TNF-α) Caspase_8 Active Caspase-8 Extrinsic->Caspase_8 Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome IAPs IAPs (cIAP1, cIAP2, XIAP) Smac_DIABLO->IAPs Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Caspase_3_7 Active Caspase-3/7 Caspase_9->Caspase_3_7 Caspase_8->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis IAPs->Caspase_9 IAPs->Caspase_3_7 SMAC_Mimetic (R)-1-(4-Bromophenyl)ethanamine -derived SMAC Mimetic SMAC_Mimetic->IAPs

Caption: IAP Inhibition and Apoptosis Induction.

Modulation of NF-κB Signaling

In addition to their role in apoptosis, cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway, a critical pathway for cell survival and inflammation.[5][10][11] SMAC mimetics can induce the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and, in some contexts, the inhibition of the canonical pathway, ultimately contributing to cancer cell death.

G SMAC_Mimetic (R)-1-(4-Bromophenyl)ethanamine -derived SMAC Mimetic cIAP1_2 cIAP1/2 SMAC_Mimetic->cIAP1_2 Degradation cIAP1/2 Degradation cIAP1_2->Degradation induces NIK NIK Stabilization Degradation->NIK IKKalpha IKKα Activation NIK->IKKalpha p100_p52 p100 Processing to p52 IKKalpha->p100_p52 Non_Canonical_NFkB Non-Canonical NF-κB Activation p100_p52->Non_Canonical_NFkB Gene_Transcription Gene Transcription (e.g., pro-apoptotic) Non_Canonical_NFkB->Gene_Transcription

References

The Cornerstone of Chirality: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of (R)-1-(4-Bromophenyl)ethanamine hydrochloride as a chiral building block in the synthesis of complex pharmaceutical agents.

This compound, a chiral amine of significant interest, has emerged as a crucial intermediate in the pharmaceutical industry. Its stereochemically defined structure makes it an invaluable asset in the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and the biological pathways of the molecules derived from it.

Physicochemical Properties and Specifications

(R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt are well-characterized compounds. The free base is a clear, colorless liquid, while the hydrochloride salt is a solid, facilitating easier handling and storage in laboratory and industrial settings. Key properties are summarized in the table below.

Property(R)-1-(4-Bromophenyl)ethanamineThis compound
CAS Number 45791-36-464265-77-6
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN
Molecular Weight 200.08 g/mol 236.54 g/mol
Appearance Clear colorless liquidSolid
Melting Point -25 °CNot specified
Boiling Point 258.9 °C at 760 mmHgNot specified
Density 1.390 g/mL at 20 °CNot specified
Optical Rotation [α]20/D +20.5±1°, c = 3% in methanolNot specified
Enantiomeric Excess ≥98.5%Not specified

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. The common strategy involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

The racemic base is typically prepared from 1-(4-bromophenyl)ethanone. A common route involves the formation of an oxime, followed by reduction.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)ethanone oxime

  • Reaction Setup: A 1000-mL, single-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel fitted with a nitrogen inlet, and an ice-water bath.

  • Charging of Reagents: The flask is charged with 1-(4-bromophenyl)ethanone (50.0 g, 251 mmol), hydroxylamine hydrochloride (37.0 g, 532 mmol), and denatured ethanol (375 mL).

  • Reaction Execution: The mixture is stirred and pyridine (43.0 mL, 532 mmol) is added dropwise over 15 minutes, maintaining the internal temperature below 25 °C. The reaction mixture is then heated to 85 °C and stirred for 2 hours.

  • Work-up and Isolation: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (250 mL) and water (250 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

The subsequent reduction of the oxime to the racemic amine can be achieved using various reducing agents, such as catalytic hydrogenation.

Chiral Resolution using (+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved through diastereomeric salt crystallization. The use of a chiral resolving agent, such as (+)-tartaric acid, allows for the selective crystallization of one diastereomeric salt.

Experimental Protocol: Chiral Resolution of 1-(4-Bromophenyl)ethanamine

  • Formation of Diastereomeric Salts: A solution of racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol, is treated with a solution of (+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent.

  • Crystallization: The mixture is allowed to cool slowly to room temperature, inducing the crystallization of the less soluble diastereomeric salt, the (R)-amine-(+)-tartrate salt. The crystallization process can be enhanced by further cooling in an ice bath.

  • Isolation of the Diastereomeric Salt: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-amine-(+)-tartrate salt.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free (R)-1-(4-bromophenyl)ethanamine. The amine is then extracted with an organic solvent.

  • Formation of the Hydrochloride Salt: The purified (R)-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent to precipitate the this compound. The product is then collected by filtration and dried.

This classical resolution method is robust and can provide the desired (R)-enantiomer with high enantiomeric excess.

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its utility lies in its ability to introduce a specific stereocenter, which is often crucial for the desired pharmacological activity and reduced side effects of a drug.

Synthesis of Dopamine Receptor Agonists

Derivatives of (R)-1-(4-bromophenyl)ethanamine have been explored in the development of dopamine receptor agonists, which are used in the treatment of Parkinson's disease and other related conditions. The chiral amine core is essential for the specific interaction with the dopamine D2 receptor.

Workflow for the Synthesis of a Dopamine D2 Receptor Agonist Precursor:

Caption: Synthesis of a Dopamine D2 Agonist Precursor.

Synthesis of Serotonin Reuptake Inhibitors (SSRIs)

The phenethylamine scaffold is a common feature in many selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for the treatment of depression and anxiety disorders. The chirality of these molecules is critical for their selective inhibition of the serotonin transporter (SERT).

Logical Relationship in the Development of SERT Inhibitors:

SERT Inhibitor Development Logic cluster_0 Chiral Building Block cluster_1 Synthetic Modifications cluster_2 Pharmacological Target cluster_3 Therapeutic Application A (R)-1-(4-Bromophenyl)ethanamine Hydrochloride B Derivatization of the amine and/or phenyl ring A->B C Serotonin Transporter (SERT) B->C D Antidepressant Drugs C->D

Caption: Development of SERT Inhibitors from a Chiral Amine.

Biological Signaling Pathways

The therapeutic effects of drugs synthesized from this compound are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Agonists of the D2 receptor, which can be synthesized from the title chiral building block, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.

Dopamine_D2_Receptor_Signaling D2R_Agonist Dopamine D2 Receptor Agonist D2R Dopamine D2 Receptor D2R_Agonist->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin Transporter (SERT) Inhibition

Selective serotonin reuptake inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This leads to downstream effects on various serotonin receptors and signaling pathways, which are thought to underlie the therapeutic effects of these drugs in mood and anxiety disorders.

SERT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT SSRI SSRI SSRI->SERT Inhibits Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Activates

Caption: Mechanism of SERT Inhibition by SSRIs.

Conclusion

This compound is a versatile and indispensable chiral building block in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its well-defined stereochemistry is fundamental to achieving the desired pharmacological activity and selectivity of the final drug products. The methodologies for its synthesis and chiral resolution are well-established, providing a reliable route to this key intermediate. As the demand for stereochemically pure drugs continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is set to increase even further.

A Technical Guide to the Spectroscopic Analysis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic chemistry and drug development. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound, outlines the methodologies for their acquisition, and illustrates the logical workflow of spectroscopic analysis.

While experimental spectra for this compound are not widely published, this document compiles predicted data based on the known spectral characteristics of primary amine hydrochlorides and related structures.

Spectroscopic Data

The formation of a hydrochloride salt from the primary amine involves the protonation of the nitrogen atom. This structural change significantly influences the spectroscopic data compared to the free amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine to an ammonium group (-NH3+) causes a significant deshielding effect on adjacent protons and carbons, resulting in downfield shifts in the NMR spectra.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationNotes
-CHH~1.6-1.8Doublet (d)3HCoupled to the methine proton.
-C H(NH₃⁺)-~4.5-4.8Quartet (q)1HCoupled to the methyl protons. Shifted downfield due to the adjacent -NH₃⁺ group.
Aromatic H ~7.4-7.7Multiplet4HProtons on the bromophenyl ring.
-NH ₃⁺~8.5-9.5Broad Singlet (br s)3HProtons on the ammonium group. Typically broad and may exchange with trace water.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppmNotes
-C H₃~20-23Methyl carbon.
-C H(NH₃⁺)-~50-55Methine carbon, shifted downfield by the -NH₃⁺ group.
C -Br~122-125Aromatic carbon bonded to bromine.
Aromatic C H~129-133Aromatic methine carbons.
Aromatic ipso-C ~138-142Aromatic carbon to which the ethylamine group is attached.

Solvent: DMSO-d₆. Note: A published ¹³C NMR spectrum for a reaction involving the free base, 1-(4-bromophenyl)ethan-1-amine, showed aromatic peaks at approximately 129.8 and 135.2 ppm.[3]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a primary amine hydrochloride is the appearance of absorptions related to the ammonium ion (-NH₃⁺).[4]

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity/ShapeNotes
N-H⁺ Stretch3200 - 2800 cm⁻¹Strong, BroadA very broad and intense envelope characteristic of a primary ammonium salt.[4]
C-H Stretch (Aromatic)3100 - 3000 cm⁻¹MediumOften appear as smaller, sharp peaks superimposed on the broad N-H⁺ stretch.[4]
C-H Stretch (Aliphatic)3000 - 2850 cm⁻¹MediumAlso appear as smaller peaks on the broad N-H⁺ stretch.[4]
N-H⁺ Bend (Asymmetric)~1620 - 1560 cm⁻¹MediumAsymmetric bending vibration of the -NH₃⁺ group.
N-H⁺ Bend (Symmetric)~1550 - 1500 cm⁻¹MediumSymmetric bending ("umbrella") mode of the -NH₃⁺ group.
C=C Stretch (Aromatic)~1600, ~1480 cm⁻¹Medium-WeakAromatic ring stretching vibrations.
C-N Stretch~1200 - 1020 cm⁻¹Medium
C-Br Stretch~700 - 500 cm⁻¹Strong
Mass Spectrometry (MS)

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the hydrochloride salt will typically lose HCl to form the free amine. The resulting spectrum is therefore expected to be very similar to that of the free base, (R)-1-(4-Bromophenyl)ethanamine (Molecular Weight: 200.08 g/mol ).[5]

Table 4: Predicted Mass Spectrometry Data for (R)-1-(4-Bromophenyl)ethanamine

m/z ValuePredicted IdentityNotes
199/201[M]⁺Molecular ion peak of the free amine. The two peaks appear in an approximate 1:1 ratio due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
184/186[M - CH₃]⁺Loss of a methyl group from the molecular ion, representing the base peak.
105[C₈H₉]⁺Loss of the bromine atom.
77[C₆H₅]⁺Phenyl fragment.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as hydrochloride salts are often insoluble in CDCl₃). The solution must be clear and free of solid particles.

  • Filtration: Filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Setup and Tuning: Lock the spectrometer on the deuterium signal of the solvent. The instrument is then tuned and matched for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS), or to the residual solvent peak.

IR Spectroscopy Protocol (Solid State)
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane).

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument passes an infrared beam through the sample and the resulting interferogram is recorded.

  • Processing: The instrument's software performs a Fourier transform on the interferogram and ratios it against the background spectrum to produce the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high-vacuum source chamber.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).

  • Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral pieces.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.

  • Detection: A detector at the end of the analyzer records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams illustrate the process and logic of using spectroscopy for structural characterization.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation A Sample Preparation (Dissolving/Mulling) B Instrumental Analysis (NMR / IR / MS) A->B C Data Acquisition (FID / Interferogram / Ion Count) B->C Generates D Data Processing (Fourier Transform / Plotting) C->D E Spectral Interpretation D->E Provides F Structure Elucidation E->F Leads to

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

Spectroscopic_Relationships Molecule (R)-1-(4-Bromophenyl)ethanamine HCl NMR NMR (¹H & ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info • Carbon-Hydrogen Framework • Proton Connectivity (J-coupling) • Chemical Environment (δ shift) • Number of Unique Nuclei NMR->NMR_Info IR_Info • Functional Groups (-NH₃⁺, C-Br) • Bond Vibrations • Absence/Presence of Groups IR->IR_Info MS_Info • Molecular Weight (of free amine) • Molecular Formula (Isotopes) • Fragmentation Pattern MS->MS_Info

References

Thermal Stability and Degradation Profile of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical synthesis. Understanding its thermal stability and degradation profile is critical for ensuring its quality, safety, and efficacy in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, based on available data for structurally similar compounds. The guide details experimental protocols for thermal analysis and presents a plausible degradation pathway. It is important to note that specific experimental thermal analysis data for this compound is not extensively available in public literature. Therefore, this document leverages data from analogous aromatic amine hydrochlorides to provide a scientifically grounded projection of its thermal behavior.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its parent amine is presented in Table 1. This data is essential for interpreting thermal analysis results.

PropertyThis compound(R)-1-(4-Bromophenyl)ethanamine (Free Amine)
Molecular Formula C₈H₁₁BrClNC₈H₁₀BrN
Molecular Weight 236.54 g/mol 200.08 g/mol
Appearance White to off-white crystalline powder (Expected)Colorless to pale yellow liquid
Melting Point Not explicitly reported. Analogues suggest a melting point with decomposition above 200 °C.-25 °C[1][2]
Boiling Point Decomposes before boiling.112 °C[2]

Thermal Analysis Data

CompoundStructureMelting Point (°C)
4-Bromobenzylamine hydrochloride Br-C₆H₄-CH₂NH₃⁺Cl⁻268-280[3]
1-Phenylethylamine hydrochloride C₆H₅-CH(CH₃)NH₃⁺Cl⁻Not explicitly reported
2-Phenylethylamine hydrochloride C₆H₅-CH₂CH₂NH₃⁺Cl⁻220-222
4-Aminophenol hydrochloride HO-C₆H₄-NH₃⁺Cl⁻306 (decomposes)[4]

Based on this data, it is anticipated that this compound will exhibit a melting point with decomposition, likely in the range of 200-280 °C.

Predicted Thermal Degradation Profile

The thermal degradation of amine hydrochlorides typically proceeds in one or more steps. For this compound, a plausible degradation pathway involves an initial loss of hydrogen chloride (HCl) to form the free amine, followed by the decomposition of the resulting (R)-1-(4-Bromophenyl)ethanamine.

A hypothetical TGA thermogram would likely show an initial weight loss corresponding to the liberation of HCl gas. The theoretical weight loss for this step is approximately 15.4%. Subsequent decomposition of the free amine would occur at higher temperatures, leading to further weight loss.

The DSC curve would be expected to show an endothermic event corresponding to the melting and decomposition of the salt.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are generalized protocols suitable for the thermal characterization of pharmaceutical salts like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature of 25-30 °C.

  • Thermal Program: Heat the sample from the starting temperature to a final temperature of approximately 400-600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the percentage of weight loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 25-30 °C.

  • Thermal Program: Heat the sample from the starting temperature to a temperature above its expected melting/decomposition point at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic or exothermic events.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis weigh_sample Weigh 2-10 mg of (R)-1-(4-Bromophenyl)ethanamine HCl tga Thermogravimetric Analysis (TGA) weigh_sample->tga TGA Protocol dsc Differential Scanning Calorimetry (DSC) weigh_sample->dsc DSC Protocol tga_data Weight Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data analysis Determine Decomposition Temperatures, Melting Point, and Enthalpies tga_data->analysis dsc_data->analysis

Caption: Workflow for TGA and DSC Analysis.

Plausible Thermal Degradation Pathway

G compound (R)-1-(4-Bromophenyl)ethanamine Hydrochloride (Solid) heat1 Heat (TGA/DSC) compound->heat1 free_amine (R)-1-(4-Bromophenyl)ethanamine (Gas) heat1->free_amine hcl Hydrogen Chloride (Gas) heat1->hcl heat2 Further Heating free_amine->heat2 degradation_products Various Gaseous Degradation Products heat2->degradation_products

Caption: Inferred Degradation Pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of structurally related compounds provides a strong basis for predicting its behavior. It is expected to be a crystalline solid that undergoes decomposition upon melting, with an initial loss of hydrogen chloride followed by the degradation of the free amine. The provided experimental protocols offer a standardized approach for obtaining precise TGA and DSC data, which is essential for the successful application of this compound in pharmaceutical development. Further experimental studies are warranted to definitively characterize the thermal properties of this important chiral amine salt.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(4-Bromophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific synthesis is of significant interest to researchers in drug development and medicinal chemistry. This document provides detailed protocols for the synthesis of (R)-1-(4-Bromophenyl)ethanamine hydrochloride from 4-bromoacetophenone via asymmetric reductive amination, a highly efficient and enantioselective method. An alternative two-step method involving asymmetric reduction followed by amination is also discussed.

Asymmetric Reductive Amination of 4-Bromoacetophenone

Direct asymmetric reductive amination is a streamlined, one-pot approach for the synthesis of chiral primary amines from prochiral ketones.[1][2][3][4][5] This method utilizes a chiral catalyst to induce enantioselectivity during the reduction of an in-situ formed imine intermediate. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity for this transformation.[1]

Reaction Scheme:

G cluster_0 Asymmetric Reductive Amination 4-Bromoacetophenone 4-Bromoacetophenone Imine Intermediate Imine Intermediate 4-Bromoacetophenone->Imine Intermediate NH4OAc, [Ru(II)-chiral ligand] (R)-1-(4-Bromophenyl)ethanamine (R)-1-(4-Bromophenyl)ethanamine Imine Intermediate->(R)-1-(4-Bromophenyl)ethanamine H2 (reductant) (R)-1-(4-Bromophenyl)ethanamine HCl (R)-1-(4-Bromophenyl)ethanamine HCl (R)-1-(4-Bromophenyl)ethanamine->(R)-1-(4-Bromophenyl)ethanamine HCl HCl

Caption: Asymmetric Reductive Amination Pathway.

Experimental Protocol

This protocol is adapted from methodologies employing ruthenium-catalyzed direct reductive amination of aryl ketones.[1]

Materials:

  • 4-Bromoacetophenone

  • Ammonium acetate (NH₄OAc)

  • [Ru(OAc)₂(C₃-TunePhos)] (or a similar chiral ruthenium catalyst)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Equipment:

  • High-pressure autoclave

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 4-bromoacetophenone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (e.g., [Ru(OAc)₂(C₃-TunePhos)], 0.5-1 mol%).

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-60 bar with H₂.

  • Reaction: Stir the reaction mixture at 80-100°C for 24 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully release the pressure.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the ammonium acetate and any acidic byproducts.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude (R)-1-(4-Bromophenyl)ethanamine.

  • Purification: The crude amine can be purified by column chromatography on silica gel if necessary, though often the purity is sufficient for the next step.

  • Salt Formation:

    • Dissolve the purified amine in anhydrous diethyl ether.

    • Slowly add a solution of HCl in diethyl ether or dioxane (1.1 eq) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation
ParameterValue/ConditionReference
Substrate4-Bromoacetophenone
ReagentsAmmonium Acetate, H₂[1]
CatalystRu(OAc)₂(chiral phosphine ligand)[1]
Catalyst Loading0.5 - 1 mol%[1]
Solvent2,2,2-Trifluoroethanol (TFE)[1]
H₂ Pressure50 - 60 bar[1]
Temperature80 - 100 °C[1]
Reaction Time24 h[1]
Typical Yield85 - 95%[1]
Typical Enantiomeric Excess>95% ee[1]

Alternative Route: Asymmetric Reduction and Subsequent Amination

An alternative, two-step approach involves the initial asymmetric reduction of 4-bromoacetophenone to the corresponding chiral alcohol, (R)-1-(4-bromophenyl)ethanol, followed by its conversion to the amine. Biocatalysis is a particularly effective method for the first step, offering high enantioselectivity under mild conditions.[6][7]

Workflow Diagram

G cluster_workflow Two-Step Synthesis Workflow Start 4-Bromoacetophenone Step1 Asymmetric Reduction (e.g., Biocatalytic) Start->Step1 Intermediate (R)-1-(4-bromophenyl)ethanol Step1->Intermediate Step2 Conversion to Amine (e.g., Mitsunobu or Ritter Reaction) Intermediate->Step2 Product (R)-1-(4-Bromophenyl)ethanamine Step2->Product FinalStep HCl Salt Formation Product->FinalStep FinalProduct (R)-1-(4-Bromophenyl)ethanamine HCl FinalStep->FinalProduct

Caption: Two-step synthesis workflow.

Experimental Protocol: Biocatalytic Reduction

This protocol outlines the biocatalytic reduction of 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol using a microorganism like Aspergillus niger or Geotrichum candidum.[6]

Materials:

  • 4-Bromoacetophenone

  • Culture of Aspergillus niger or Geotrichum candidum

  • Growth medium (e.g., potato dextrose broth)

  • Glucose (as a co-substrate for the reductase enzymes)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cultivation: Grow the selected microorganism in a suitable liquid medium in a shaking incubator until a sufficient cell density is reached.

  • Bioreduction:

    • Add 4-bromoacetophenone to the microbial culture.

    • Add glucose as a reducing equivalent source.

    • Continue incubation with shaking for 24-48 hours, monitoring the conversion by TLC or GC.

  • Extraction:

    • Separate the microbial cells from the broth by centrifugation.

    • Extract the supernatant with ethyl acetate.

    • Extract the cell pellet with ethyl acetate after resuspension.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude (R)-1-(4-bromophenyl)ethanol.

    • Purify the alcohol by column chromatography on silica gel.

Data Presentation for Biocatalytic Reduction
MicroorganismConversion (%)Enantiomeric Excess (ee, %)ConfigurationReference
Geotrichum candidum91.997.4R[6]
Aspergillus niger98.4100R[6]
Trichoderma harzianum98.598.0R[6]

Note: The subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as the Mitsunobu reaction or by activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Conclusion

The synthesis of this compound can be effectively achieved from 4-bromoacetophenone through two primary routes. The direct asymmetric reductive amination offers a more atom-economical and efficient one-pot synthesis. The two-step process involving biocatalytic reduction provides an environmentally friendly method to obtain the chiral alcohol intermediate with high enantiopurity. The choice of method will depend on the available resources, desired scale, and specific requirements of the research or development project.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Bromophenyl)ethanamine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is often crucial for biological activity, making enantiomerically pure forms essential for drug development. These application notes provide detailed protocols and comparative data for three robust methods for the asymmetric synthesis of the (R)-enantiomer and its subsequent conversion to the hydrochloride salt. The methods covered are:

  • Direct Asymmetric Reductive Amination: A highly efficient one-step conversion of 4-bromoacetophenone to the chiral amine.

  • Asymmetric Reduction followed by Amination: A two-step process involving the enantioselective reduction of 4-bromoacetophenone to the corresponding chiral alcohol, which is then converted to the amine.

  • Enzymatic Kinetic Resolution: Separation of the desired (R)-enantiomer from a racemic mixture of the amine using a lipase-catalyzed acylation.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the key asymmetric synthesis methods, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Asymmetric Synthesis of (R)-1-(4-Bromophenyl)ethanamine

MethodCatalyst/EnzymeStarting MaterialProductYield (%)Enantiomeric Excess (e.e., %)Key Advantages
Asymmetric Reductive Amination Ru-(S,S)-f-binaphane/NH₄I4-Bromoacetophenone(R)-1-(4-Bromophenyl)ethanamineHigh>90High atom economy, one-step process.
Asymmetric Reduction & Amination Aspergillus niger4-Bromoacetophenone(R)-1-(4-Bromophenyl)ethanol82>99Excellent enantioselectivity, mild conditions.
Enzymatic Kinetic Resolution Novozym 435 (CALB)(rac)-1-(4-Bromophenyl)ethanamine(R)-1-(4-Bromophenyl)ethanamine<50 (theoretical max)>99High enantiopurity of both enantiomers.

Table 2: Conversion of (R)-1-(4-Bromophenyl)ethanol to (R)-1-(4-Bromophenyl)ethanamine via Mitsunobu Reaction and Azide Reduction

StepReagentsIntermediate/ProductYield (%)Key Features
1. Mitsunobu Reaction PPh₃, DIAD, HN₃(S)-1-(4-Bromophenyl)ethyl azideHighInversion of stereochemistry.
2. Azide Reduction LiAlH₄ or H₂/Pd-C(R)-1-(4-Bromophenyl)ethanamineHighClean and efficient reduction.

Experimental Protocols

Method 1: Direct Asymmetric Reductive Amination of 4-Bromoacetophenone

This protocol is based on established methods for ruthenium-catalyzed asymmetric reductive amination.[1][2][3][4]

Materials:

  • 4-Bromoacetophenone

  • Ammonium iodide (NH₄I)

  • Ru-(S,S)-f-binaphane catalyst

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol or toluene)

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • In a high-pressure reactor, combine 4-bromoacetophenone (1.0 eq), ammonium iodide (1.5 eq), and the Ru-(S,S)-f-binaphane catalyst (0.01 eq) in the chosen anhydrous solvent.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 24-48 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-1-(4-Bromophenyl)ethanamine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Asymmetric Reduction of 4-Bromoacetophenone and Subsequent Amination

This two-step method first produces the chiral alcohol, which is then converted to the desired amine.

Part A: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone

This protocol utilizes the microorganism Aspergillus niger for the enantioselective reduction of the ketone.[5][6]

Materials:

  • 4-Bromoacetophenone

  • Aspergillus niger culture

  • Growth medium (e.g., potato dextrose broth)

  • Standard fermentation equipment

  • Ethyl acetate for extraction

Procedure:

  • Cultivate Aspergillus niger in the appropriate growth medium until a sufficient cell density is reached.

  • Add 4-bromoacetophenone to the culture medium.

  • Incubate the culture with shaking at a controlled temperature (e.g., 28 °C) for 24-48 hours.

  • Monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, separate the biomass by filtration or centrifugation.

  • Extract the aqueous medium with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (R)-1-(4-bromophenyl)ethanol by column chromatography.

Part B: Conversion of (R)-1-(4-Bromophenyl)ethanol to (R)-1-(4-Bromophenyl)ethanamine

This protocol involves a Mitsunobu reaction to form an azide with inversion of configuration, followed by reduction.[6][7][8]

Step 1: Mitsunobu Reaction to form (S)-1-(4-Bromophenyl)ethyl azide

Materials:

  • (R)-1-(4-Bromophenyl)ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve (R)-1-(4-bromophenyl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD (1.5 eq) to the mixture.

  • Add the solution of hydrazoic acid (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and purify the crude azide by column chromatography.

Step 2: Reduction of (S)-1-(4-Bromophenyl)ethyl azide to (R)-1-(4-Bromophenyl)ethanamine

Materials:

  • (S)-1-(4-Bromophenyl)ethyl azide

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and hydrogen gas

  • Anhydrous diethyl ether or THF (for LiAlH₄ reduction) or Ethanol/Methanol (for catalytic hydrogenation)

Procedure (using LiAlH₄):

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Dissolve the (S)-1-(4-bromophenyl)ethyl azide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-1-(4-bromophenyl)ethanamine.

Method 3: Enzymatic Kinetic Resolution of (rac)-1-(4-Bromophenyl)ethanamine

This method separates the enantiomers of a racemic mixture of the amine.

Materials:

  • (rac)-1-(4-Bromophenyl)ethanamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene or hexane)

Procedure:

  • In a flask, dissolve (rac)-1-(4-bromophenyl)ethanamine (1.0 eq) in the chosen anhydrous solvent.

  • Add Novozym 435 and the acyl donor (e.g., ethyl acetate, 0.6 eq).

  • Stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme (which can be washed and reused).

  • The reaction mixture will contain the unreacted (R)-1-(4-bromophenyl)ethanamine and the acylated (S)-enantiomer.

  • Separate the (R)-amine from the (S)-amide by extraction with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase as the hydrochloride salt, while the amide remains in the organic phase.

  • Basify the aqueous layer with NaOH and extract the free (R)-amine with an organic solvent.

  • Dry the organic extract and concentrate to obtain the enantiomerically enriched (R)-1-(4-bromophenyl)ethanamine.

Protocol for the Formation of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Materials:

  • (R)-1-(4-Bromophenyl)ethanamine

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified (R)-1-(4-bromophenyl)ethanamine in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the this compound under vacuum.

Visualizations

Asymmetric_Synthesis_Workflows cluster_0 Method 1: Asymmetric Reductive Amination cluster_1 Method 2: Asymmetric Reduction & Amination cluster_2 Method 3: Enzymatic Kinetic Resolution cluster_3 Final Step: Hydrochloride Salt Formation start1 4-Bromoacetophenone prod1 (R)-1-(4-Bromophenyl)ethanamine start1->prod1 Ru-(S,S)-f-binaphane, NH₄I, H₂ start2 4-Bromoacetophenone inter2 (R)-1-(4-Bromophenyl)ethanol start2->inter2 Aspergillus niger inter2a (S)-Azide Intermediate inter2->inter2a Mitsunobu Reaction (PPh₃, DIAD, HN₃) prod2 (R)-1-(4-Bromophenyl)ethanamine inter2a->prod2 Reduction (LiAlH₄ or H₂/Pd-C) start3 (rac)-1-(4-Bromophenyl)ethanamine prod3 (R)-1-(4-Bromophenyl)ethanamine start3->prod3 Novozym 435, Ethyl Acetate side_prod3 (S)-N-acetyl-1-(4-bromophenyl)ethanamine start3->side_prod3 Novozym 435, Ethyl Acetate amine_input (R)-1-(4-Bromophenyl)ethanamine final_product (R)-1-(4-Bromophenyl)ethanamine Hydrochloride amine_input->final_product HCl in Ether

Caption: Overview of synthetic routes to (R)-1-(4-Bromophenyl)ethanamine.

Detailed_Workflow_Method_2 cluster_step1 Part A: Asymmetric Reduction cluster_step2 Part B: Conversion to Amine cluster_step3 Part C: Salt Formation ketone 4-Bromoacetophenone bioreduction Biocatalytic Reduction (Aspergillus niger) ketone->bioreduction alcohol (R)-1-(4-Bromophenyl)ethanol bioreduction->alcohol purification1 Purification (Column Chromatography) alcohol->purification1 mitsunobu Mitsunobu Reaction (PPh₃, DIAD, HN₃) purification1->mitsunobu azide (S)-1-(4-Bromophenyl)ethyl azide mitsunobu->azide reduction Azide Reduction (LiAlH₄) azide->reduction amine (R)-1-(4-Bromophenyl)ethanamine reduction->amine salt_formation HCl Addition in Ether amine->salt_formation hcl_salt (R)-1-(4-Bromophenyl)ethanamine HCl salt_formation->hcl_salt

Caption: Detailed workflow for Method 2: Asymmetric Reduction and Amination.

Logical_Relationship_EKR cluster_products Products after ~50% Conversion racemate Racemic Amine ((R)-Amine + (S)-Amine) enzyme Lipase (CALB) + Acyl Donor racemate->enzyme r_amine (R)-Amine (Unreacted) enzyme->r_amine Slow reaction s_amide (S)-Amide (Acylated) enzyme->s_amide Fast reaction separation Acid-Base Extraction r_amine->separation s_amide->separation final_r Purified (R)-Amine separation->final_r final_s Purified (S)-Amide separation->final_s

Caption: Logical relationship in Enzymatic Kinetic Resolution (EKR).

References

Chiral Resolution of 1-(4-bromophenyl)ethanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. This document provides detailed application notes and experimental protocols for the chiral resolution of 1-(4-bromophenyl)ethanamine, a key building block in the synthesis of various pharmaceutical compounds.

Three primary methods for the chiral resolution of 1-(4-bromophenyl)ethanamine are presented: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). Each section includes a detailed protocol, a summary of expected quantitative data, and a visual workflow diagram.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution by the formation of diastereomeric salts is a well-established and cost-effective method for separating enantiomers on a preparative scale. The principle relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Protocol: Resolution of (±)-1-(4-bromophenyl)ethanamine with L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization for solvent, temperature, and crystallization time to achieve maximum yield and enantiomeric purity.

Materials:

  • (±)-1-(4-bromophenyl)ethanamine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of (±)-1-(4-bromophenyl)ethanamine in 150 mL of methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

    • Allow the mixture to stand at room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystallization, the solution can be cooled in an ice bath or refrigerated overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) by NMR or HPLC.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10), which will liberate the free amine.

    • Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(4-bromophenyl)ethanamine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine by chiral HPLC or by NMR using a chiral shift reagent.

    • Measure the specific rotation using a polarimeter.

Quantitative Data Summary (Illustrative):

ParameterExpected ValueNotes
Yield of Diastereomeric Salt 40 - 50%Based on one enantiomer. Can be improved with optimization of crystallization conditions.
Diastereomeric Excess (d.e.) >90%After one or two recrystallizations.
Yield of Enriched Amine 35 - 45%Overall yield of one enantiomer from the racemate.
Enantiomeric Excess (e.e.) >95%Dependent on the diastereomeric purity of the salt.
Specific Rotation [α] specificThe sign and magnitude will depend on the enantiomer isolated and the solvent used for measurement.

Experimental Workflow:

classical_resolution racemate Racemic 1-(4-bromophenyl)ethanamine salt_formation Diastereomeric Salt Formation (in Methanol) racemate->salt_formation resolving_agent L-(+)-Tartaric Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Remains in solution liberation Liberation of Amine (Base Treatment) less_soluble->liberation recovery Recovery of other enantiomer (Optional) more_soluble->recovery enriched_amine Enantiomerically Enriched 1-(4-bromophenyl)ethanamine liberation->enriched_amine

Classical Resolution Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For primary amines, lipases are commonly used to catalyze the acylation of one enantiomer, allowing for the easy separation of the resulting amide from the unreacted amine enantiomer. Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for this transformation.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-bromophenyl)ethanamine

This protocol is adapted from the resolution of structurally similar phenylethylamines and may be optimized for reaction time and enzyme loading.

Materials:

  • (±)-1-(4-bromophenyl)ethanamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl methoxyacetate (acyl donor)

  • Heptane (solvent)

  • Triethylamine (optional, to neutralize liberated acid)

  • Standard laboratory glassware and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of (±)-1-(4-bromophenyl)ethanamine in 20 mL of heptane.

    • Add 1.5 equivalents of ethyl methoxyacetate.

    • Add a catalytic amount of triethylamine (optional, approximately 0.1 equivalents).

    • Add the immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Enzymatic Reaction:

    • Stir the mixture at a constant temperature (e.g., 40 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the conversion to the amide. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the unreacted amine enantiomer and the newly formed amide enantiomer.

    • Separate the amine from the amide by column chromatography or by an acid-base extraction.

      • Acid-Base Extraction: Extract the heptane solution with 1 M HCl (aq). The amine will move to the aqueous layer as its hydrochloride salt, while the amide remains in the organic layer. Separate the layers. Basify the aqueous layer with 1 M NaOH to a pH > 10 and extract the free amine with an organic solvent like diethyl ether. Dry the organic extract and evaporate the solvent to obtain the enantiomerically pure amine. The original heptane layer can be concentrated to yield the enantiomerically pure amide.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine and the amide by chiral HPLC.

    • Characterize the products by NMR and measure their specific rotation.

Quantitative Data Summary (Illustrative):

ProductParameterExpected ValueNotes
Unreacted Amine (one enantiomer) Yield ~45 - 50%Theoretical maximum is 50%.
Enantiomeric Excess (e.e.) >98%Highly dependent on stopping the reaction at ~50% conversion.
Acylated Amine (other enantiomer) Yield ~45 - 50%Theoretical maximum is 50%.
Enantiomeric Excess (e.e.) >98%The enantioselectivity of the enzyme determines the e.e. of the product.

Experimental Workflow:

enzymatic_resolution racemate Racemic 1-(4-bromophenyl)ethanamine reaction Enzymatic Acylation (~50% conversion) racemate->reaction reagents CAL-B, Ethyl Methoxyacetate (in Heptane) reagents->reaction mixture Mixture of: (S)-Amine & (R)-Amide (example) reaction->mixture separation Separation (e.g., Acid-Base Extraction) mixture->separation s_amine (S)-1-(4-bromophenyl)ethanamine separation->s_amine r_amide (R)-N-acetyl-1-(4-bromophenyl)ethanamine separation->r_amide

Enzymatic Resolution Workflow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of a sample and can also be used for preparative-scale separations. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Analytical Chiral HPLC for 1-(4-bromophenyl)ethanamine

This protocol provides a starting point for the analytical separation of the enantiomers of 1-(4-bromophenyl)ethanamine. The conditions may need to be optimized for baseline separation and shorter run times.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column: A crown ether-based column, such as Chirosil RCA(+), has been shown to be effective.

Chromatographic Conditions:

ParameterCondition
Column Chirosil RCA(+)
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v) with 0.1% Perchloric Acid (HClO₄)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the 1-(4-bromophenyl)ethanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Quantitative Data Summary (Illustrative):

ParameterExpected ValueNotes
Resolution (Rs) > 1.5A resolution of 1.5 indicates baseline separation between the two peaks.
Retention Times Specific to conditionsWill vary depending on the exact mobile phase composition and flow rate.

Logical Relationship Diagram:

chiral_hplc racemic_sample Racemic or Enriched Sample of 1-(4-bromophenyl)ethanamine injection Injection into HPLC racemic_sample->injection chiral_column Chiral Stationary Phase (e.g., Chirosil RCA(+)) injection->chiral_column separation Differential Interaction with CSP chiral_column->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R Different Retention Times enantiomer_S (S)-Enantiomer separation->enantiomer_S Different Retention Times detection UV Detection enantiomer_R->detection enantiomer_S->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Peak Integration and e.e. Calculation chromatogram->quantification

Chiral HPLC Analysis Logic

Application Notes and Protocols for the Use of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its incorporation into peptide structures, typically at the C-terminus, can significantly influence their conformational properties, receptor binding affinity, metabolic stability, and overall bioactivity. The presence of the bromophenyl group offers a unique combination of steric bulk and electronic properties, and the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, focusing on the formation of C-terminal peptide amides.

Applications in Peptide Science

C-terminal amidation of peptides is a common strategy to mimic the structure of many endogenous peptides and to enhance their therapeutic potential.[1] The replacement of the C-terminal carboxylic acid with an amide functional group neutralizes the negative charge, which can lead to:

  • Increased biological activity: The amide group may participate in key hydrogen bonding interactions with target receptors.[2]

  • Enhanced metabolic stability: C-terminal amides are generally more resistant to degradation by carboxypeptidases, leading to a longer in vivo half-life.[1]

  • Improved membrane permeability: The increased hydrophobicity can facilitate the passage of peptides across cellular membranes.[2]

The use of a chiral amine such as (R)-1-(4-Bromophenyl)ethanamine allows for the introduction of a specific stereocenter at the C-terminus, which can be crucial for optimal interaction with chiral biological targets.

Data Presentation: Representative Performance in Peptide Coupling

The following table summarizes representative data for the synthesis of a model pentapeptide (e.g., H-Ala-Val-Gly-Leu-Ile-OH) coupled with (R)-1-(4-Bromophenyl)ethanamine using different coupling reagents in a solution-phase synthesis.

Coupling ReagentBaseReaction Time (h)Crude Yield (%)Crude Purity (%)
HBTUDIPEA48590
HATUDIPEA39295
DIC/HOBtNMM127885

Note: Data are illustrative and actual results may vary depending on the peptide sequence, reaction conditions, and purification methods.

Experimental Protocols

Two primary strategies for the synthesis of C-terminal peptide amides using this compound are presented: solution-phase coupling and solid-phase peptide synthesis (SPPS).

Protocol 1: Solution-Phase Synthesis of a C-Terminal Peptide Amide

This protocol describes the coupling of a protected peptide carboxylic acid with (R)-1-(4-Bromophenyl)ethanamine in solution.

Materials:

  • N-terminally protected peptide (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, diethyl ether)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and analytical HPLC for characterization

Procedure:

  • Preparation of (R)-1-(4-Bromophenyl)ethanamine free base:

    • Dissolve this compound in a suitable solvent (e.g., DCM).

    • Wash the solution with a mild aqueous base (e.g., saturated NaHCO₃) to neutralize the hydrochloride salt.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent under reduced pressure to obtain the free amine. Use immediately.

  • Activation of the Peptide Carboxylic Acid:

    • Dissolve the N-protected peptide (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

    • Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated peptide solution, add a solution of (R)-1-(4-Bromophenyl)ethanamine (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude protected peptide amide by flash column chromatography or preparative HPLC.

    • Remove the N-terminal protecting group (e.g., TFA for Boc, piperidine for Fmoc) according to standard procedures.

  • Characterization:

    • Confirm the identity and purity of the final peptide amide using analytical HPLC and mass spectrometry.[3]

Protocol 2: Solid-Phase Synthesis of a C-Terminal Peptide Amide

This protocol outlines the synthesis of a peptide on a Rink Amide resin, followed by cleavage to yield the C-terminal amide.[4][5] While this method does not directly use (R)-1-(4-Bromophenyl)ethanamine as a reactant, it is a standard and efficient method for producing peptide amides, which serves as a benchmark. For direct incorporation, a custom resin would need to be prepared. The following is a general protocol for SPPS on a Rink Amide resin.

Materials:

  • Rink Amide AM resin[6]

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)[7]

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Anhydrous DMF and DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and analytical HPLC for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1-2 hours in a reaction vessel.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq), a coupling agent (e.g., HBTU, 3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]

    • Monitor the coupling completion using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide amide using analytical HPLC and mass spectrometry.[3]

Visualizations

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Synthesis (Standard Amide) prep_amine Prepare Free Amine from (R)-1-(4-Bromophenyl)ethanamine HCl couple Couple Activated Peptide with Free Amine prep_amine->couple activate_peptide Activate N-Protected Peptide-COOH activate_peptide->couple workup Aqueous Work-up couple->workup purify_solution Purify Protected Peptide Amide workup->purify_solution deprotect N-Terminal Deprotection purify_solution->deprotect final_purify Final Purification (RP-HPLC) deprotect->final_purify swell_resin Swell Rink Amide Resin spps_cycle Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) swell_resin->spps_cycle cleave Cleave from Resin & Side-chain Deprotection spps_cycle->cleave cleave->final_purify characterize Characterization (HPLC, MS) final_purify->characterize

Caption: Workflow for Peptide Amide Synthesis.

signaling_pathway peptide Peptide-(R)-1-(4-Bromophenyl)ethanamide (Antagonist) receptor GPCR Target (e.g., Neuropeptide Receptor) peptide->receptor Binds and Blocks g_protein G-Protein (Gαi/o) receptor->g_protein Inhibition of Activation ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp X pka Protein Kinase A (PKA) camp->pka X downstream Downstream Cellular Response (e.g., Inhibition of Neuronal Firing) pka->downstream X

References

Application of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in the Synthesis of Chiral Ligands: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-1-(4-Bromophenyl)ethanamine hydrochloride in the synthesis of chiral ligands. This versatile chiral building block is a valuable starting material for creating a variety of ligands for asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below are based on established literature and provide a starting point for researchers to develop novel catalysts and stereoselective transformations.

Introduction

Chiral ligands are organic molecules that can bind to a metal center to form a chiral catalyst. These catalysts are instrumental in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. (R)-1-(4-Bromophenyl)ethanamine is a readily available and optically pure primary amine, making it an excellent precursor for a range of chiral ligands. The presence of the bromine atom on the phenyl ring also offers a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.

This application note will focus on the synthesis of two important classes of chiral ligands derived from (R)-1-(4-Bromophenyl)ethanamine: Schiff base ligands and phosphinamine (P,N) ligands.

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands are readily synthesized through the condensation reaction of a chiral primary amine with an aldehyde or ketone. These ligands are widely used in various catalytic asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Application Example: Synthesis of a Chiral Photochromic Schiff Base

A notable example is the synthesis of a chiral photochromic Schiff base ligand from (R)-(+)-1-(4-bromophenyl)ethylamine and a salicylaldehyde derivative bearing an azobenzene moiety. This ligand exhibits photochromic properties, meaning its structure and properties can be reversibly changed by light.

Reaction Scheme:

G cluster_0 Synthesis of Chiral Photochromic Schiff Base start reagents (R)-1-(4-Bromophenyl)ethanamine + Salicylaldehyde of an azobenzene derivative start->reagents conditions Nitrogen atmosphere 298 K, 2 h reagents->conditions product Chiral Photochromic Schiff Base conditions->product

Caption: Synthesis of a chiral photochromic Schiff base.

Quantitative Data:

ProductStarting MaterialsYield
2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol(R)-(+)-1-(4-Bromophenyl)ethylamine, Salicylaldehyde of an azobenzene derivative29.3%[1]

Experimental Protocol:

This protocol is adapted from the synthesis of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol.[1]

Materials:

  • (R)-(+)-1-(4-Bromophenyl)ethylamine (1.00 mmol, 0.200 g)

  • Salicylaldehyde of an azobenzene derivative (1.00 mmol, 0.226 g)

  • Acetonitrile (or other suitable solvent)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the salicylaldehyde of an azobenzene derivative (1.00 mmol).

  • Dissolve the aldehyde in a suitable solvent (e.g., acetonitrile).

  • Add (R)-(+)-1-(4-Bromophenyl)ethylamine (1.00 mmol) to the solution.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Stir the reaction mixture at 298 K (25 °C) for 2 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude orange product can be purified by recrystallization from a suitable solvent (e.g., acetone) to yield orange prismatic single crystals.

Synthesis of Chiral Phosphinamine (P,N) Ligands

Chiral P,N ligands, which contain both a phosphorus and a nitrogen donor atom, are a highly successful class of ligands in asymmetric catalysis. The different electronic properties of the phosphorus (soft) and nitrogen (hard) atoms allow for effective coordination to a variety of metal centers.

Application Example: Synthesis of a Chiral (Phosphinophenyl)benzoxazine P,N-Ligand

While a direct synthesis from (R)-1-(4-Bromophenyl)ethanamine is not explicitly detailed in the provided search results, a general and robust methodology for creating similar P,N ligands involves the reaction of a chiral amino alcohol with a phosphine-containing reagent. Researchers can adapt this methodology by first converting (R)-1-(4-Bromophenyl)ethanamine to the corresponding amino alcohol, followed by reaction to form the P,N ligand. A general workflow is presented below.

Logical Workflow for P,N Ligand Synthesis:

G cluster_1 General Synthesis of Chiral P,N Ligands A (R)-1-(4-Bromophenyl)ethanamine Hydrochloride B Conversion to Chiral Amino Alcohol A->B C Reaction with Phosphine Reagent (e.g., 2-(diphenylphosphino)benzonitrile) B->C D Chiral (Phosphinophenyl)benzoxazine P,N-Ligand C->D

Caption: General workflow for P,N ligand synthesis.

Experimental Protocol (General Procedure):

The following is a generalized protocol based on the synthesis of similar chiral P,N ligands and will require optimization for the specific substrate.[2]

Step 1: Synthesis of the Chiral Amino Alcohol (Hypothetical)

This step would involve the conversion of the amine to an amino alcohol. Standard organic synthesis techniques would be employed, for example, by reacting the amine with an epoxide or a protected haloalcohol followed by deprotection.

Step 2: Synthesis of the Chiral P,N-Ligand

Materials:

  • Chiral amino alcohol derived from (R)-1-(4-Bromophenyl)ethanamine

  • 2-(Diphenylphosphino)benzonitrile or similar phosphine-containing electrophile

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous chlorobenzene (or other high-boiling solvent)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral amino alcohol and 2-(diphenylphosphino)benzonitrile in anhydrous chlorobenzene.

  • Add anhydrous zinc chloride to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The workup procedure would typically involve quenching the reaction, extracting the product into an organic solvent, washing, drying, and purifying by column chromatography.

Note: The reaction of a chiral amino alcohol with 2-(diphenylphosphino)benzonitrile can sometimes lead to racemization at the stereogenic center. A stepwise procedure involving the formation of an amide followed by cyclization may be necessary to preserve the enantiomeric purity.[2]

Applications in Asymmetric Catalysis

Chiral ligands derived from (R)-1-(4-Bromophenyl)ethanamine are valuable in a range of asymmetric catalytic transformations.

Catalytic Asymmetric Reduction of Ketones

Chiral ligands are crucial in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are important building blocks for pharmaceuticals. Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for this transformation.[3][4][5] While a specific example using a ligand derived from (R)-1-(4-Bromophenyl)ethanamine was not found in the search results, the general principle involves the formation of a chiral metal-ligand complex that facilitates the stereoselective transfer of a hydride to the ketone.

Conceptual Experimental Workflow:

G cluster_2 Asymmetric Ketone Reduction Workflow E Chiral Ligand (from (R)-1-(4-Bromophenyl)ethanamine) F Formation of Chiral Ruthenium Catalyst E->F H Asymmetric Reduction F->H G Prochiral Ketone + H₂ or H-donor G->H I Chiral Secondary Alcohol H->I

References

Application Notes: Protocol for N-acylation of (R)-1-(4-Bromophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental and crucial transformation in organic synthesis, essential for the formation of amide bonds.[1] This reaction is particularly significant in pharmaceutical and medicinal chemistry, where the amide functional group is a cornerstone of numerous biologically active molecules and approved drugs. The N-acylation of chiral primary amines, such as (R)-1-(4-Bromophenyl)ethanamine, is a key step in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). The resulting N-acyl derivatives are valuable for further synthetic modifications and for building complex molecular architectures.

This document provides detailed protocols for the N-acylation of (R)-1-(4-Bromophenyl)ethanamine hydrochloride using common acylating agents like acyl chlorides and acid anhydrides. The methodologies are based on the robust and widely used Schotten-Baumann reaction conditions.[2][3]

General Reaction Scheme

The N-acylation of this compound involves the reaction of the primary amine with an acylating agent in the presence of a base. The base serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to scavenge the acidic byproduct generated during the acylation process.[4]

General Reaction Scheme

Figure 1: General scheme for the N-acylation of (R)-1-(4-Bromophenyl)ethanamine. R represents an alkyl or aryl group from the acylating agent (e.g., R-CO-Cl or (R-CO)₂O).

Data Presentation: Comparison of Acylation Methods

The selection of the acylating agent, base, and solvent system is critical for achieving high yields and purity. The following tables summarize typical conditions for the N-acylation of primary amines, which are applicable to the target substrate.

Table 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

Acylating AgentBaseSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetyl chlorideNaOH (aq) / Et₃NDichloromethane / Water0 to RT1 - 3>90
Benzoyl chlorideK₂CO₃ (aq)Dichloromethane / Water0 to RT2 - 4>90
Propanoyl chloridePyridineDichloromethane0 to RT2 - 4>85
4-Bromobutyryl chlorideExcess AmineAcetone0 to RT2.5~52[1]

Table 2: N-Acylation using Acid Anhydrides

Acylating AgentBaseSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetic anhydrideNaHCO₃ (aq)Water / DioxaneRT2 - 5>95[5][6]
Propionic anhydrideEt₃NDichloromethaneRT3 - 6>90
Benzoic anhydridePyridineTetrahydrofuran (THF)RT to 504 - 8>80

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of this compound under Schotten-Baumann conditions.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-Up & Isolation cluster_purification 4. Purification A Dissolve Amine HCl in Solvent B Add Aqueous Base (e.g., 2.2 eq. NaOH) A->B C Cool Mixture (0-5 °C Ice Bath) B->C E Add Acyl Chloride Dropwise to Amine C->E D Prepare Acyl Chloride in Organic Solvent D->E F Stir at 0 °C to RT Monitor by TLC E->F G Quench Reaction (if necessary) F->G H Separate Organic Layer G->H I Wash with Acid, Base, & Brine H->I J Dry (Na₂SO₄), Filter, & Concentrate I->J K Purify Crude Product (Recrystallization or Column Chromatography) J->K L Characterize Final Product (NMR, MS, etc.) K->L

References

Application Note: Chiral GC Analysis of (R)-1-(4-Bromophenyl)ethanamine via Diastereomeric Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective analysis of chiral amines is critical in the pharmaceutical and chemical industries, as different enantiomers of a compound can exhibit varied pharmacological and toxicological profiles.[1] (R)-1-(4-Bromophenyl)ethanamine is a chiral primary amine and a key building block in the synthesis of various biologically active molecules. Gas chromatography (GC) is a powerful technique for separation due to its high resolution and sensitivity.[2] However, enantiomers possess identical physical properties in an achiral environment, making their direct separation on standard GC columns impossible.[1][3]

Chiral derivatization overcomes this challenge by converting the enantiomeric mixture into a pair of diastereomers using an enantiomerically pure chiral derivatizing agent (CDA).[4] These resulting diastereomers have distinct physical properties and can be readily separated on a conventional achiral GC column. This application note provides a detailed protocol for the derivatization of (R)-1-(4-Bromophenyl)ethanamine hydrochloride using (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) and subsequent analysis by GC-Mass Spectrometry (GC-MS). L-TPC is an effective CDA for primary and secondary amines, forming stable amide derivatives suitable for GC analysis.[5][6]

Experimental Protocols

Protocol 1: Derivatization of 1-(4-Bromophenyl)ethanamine HCl with L-TPC

This protocol details the conversion of the amine hydrochloride salt to its free form, followed by derivatization to form diastereomeric N-trifluoroacetylprolyl amides.

Materials and Reagents:

  • This compound

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), 0.1 M in a suitable solvent (e.g., methylene chloride)

  • Triethylamine (TEA) or Pyridine (base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Micro-reaction vials (1-2 mL) with screw caps[7]

Equipment:

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Gas-tight syringe for GC injection

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a micro-reaction vial.

  • Liberation of Free Amine:

    • Dissolve the sample in 0.5 mL of anhydrous dichloromethane.

    • Add 1.5 equivalents of a suitable base, such as triethylamine (TEA), to neutralize the hydrochloride and liberate the free amine.

    • Vortex the mixture for 1 minute at room temperature. The formation of triethylamine hydrochloride salt may be observed as a precipitate.

  • Derivatization Reaction:

    • Add a slight molar excess (e.g., 1.1 equivalents) of the (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) solution to the vial.[6]

    • Cap the vial tightly and vortex the mixture for 1 minute.

    • Heat the reaction mixture at 60°C for 20-30 minutes to ensure complete derivatization.[8]

  • Reaction Quench and Work-up:

    • Cool the vial to room temperature.

    • Add 0.5 mL of saturated sodium bicarbonate solution to quench any remaining L-TPC.

    • Vortex for 1 minute and allow the layers to separate.

  • Extraction:

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Sample Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Chiral GC-MS Analysis

This protocol describes the instrumental parameters for the separation and detection of the formed diastereomers on a standard achiral column.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium, constant flow at 1.0 mL/min[6]
Oven Program - Initial Temp: 150 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

Data Presentation

Quantitative analysis relies on the separation and integration of the peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the diastereomers.

Table 1: Common Chiral Derivatizing Agents for Amines

Derivatizing AgentAbbreviationFunctional Group ReactedResulting Derivative
N-(Trifluoroacetyl)-L-prolyl chloride[1][5]L-TPCPrimary & Secondary AminesDiastereomeric Amides
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride[1]MTPA-Cl (Mosher's Acid Chloride)Alcohols & AminesDiastereomeric Esters/Amides
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide[4]FDAA (Marfey's Reagent)Primary & Secondary AminesDiastereomeric Dinitrophenyl Derivatives
(-)-Menthyl chloroformate[4]Alcohols & AminesDiastereomeric Carbamates/Carbonates

Table 2: Illustrative Quantitative Results for Chiral GC Analysis

This table presents hypothetical, yet typical, results for the separation of derivatized (R)- and (S)-1-(4-Bromophenyl)ethanamine. The reaction of the racemic amine with (S)-L-TPC yields two diastereomers: (R,S) and (S,S).

DiastereomerRetention Time (min)Peak Area (Arbitrary Units)Enantiomeric Excess (% ee)Resolution (Rs)
(R,S)-Derivative12.5498,50097.0%2.5
(S,S)-Derivative12.811,500

Calculation: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Visualizations: Workflows and Reaction Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up cluster_analysis Analysis start Weigh Amine HCl Salt dissolve Dissolve in Dichloromethane start->dissolve neutralize Add Base (TEA) to Liberate Free Amine dissolve->neutralize add_cda Add (S)-L-TPC Reagent neutralize->add_cda react Heat at 60°C for 30 min add_cda->react quench Quench with NaHCO3 react->quench extract Extract Organic Layer quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate Under N2 dry->concentrate gc_inject Inject into GC-MS concentrate->gc_inject separate Separate Diastereomers gc_inject->separate detect Detect & Quantify separate->detect

Derivatization_Reaction Principle of Diastereomer Formation R_Amine (R)-Amine Enantiomer Diastereomer1 (R,S)-Diastereomer R_Amine->Diastereomer1 S_Amine (S)-Amine Enantiomer Diastereomer2 (S,S)-Diastereomer S_Amine->Diastereomer2 CDA (S)-L-TPC (Chiral Derivatizing Agent) CDA->Diastereomer1 CDA->Diastereomer2

References

Application Notes and Protocols: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral resolving agent employed in the separation of enantiomers of racemic carboxylic acids. This technique, known as diastereomeric salt resolution, is a cornerstone in pharmaceutical development and chemical synthesis, where the isolation of a single enantiomer is often crucial for therapeutic efficacy and safety. The process relies on the reaction of a racemic acid with a single enantiomer of a chiral base, such as (R)-1-(4-Bromophenyl)ethanamine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the acid can be recovered from the isolated diastereomeric salt.

This document provides detailed application notes and protocols for the use of this compound in chiral resolution, with a focus on the separation of 2-arylpropionic acids, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).

Principle of Chiral Resolution

The fundamental principle of diastereomeric salt resolution involves three key steps:

  • Diastereomeric Salt Formation: A racemic mixture of a carboxylic acid ((R)-acid and (S)-acid) is reacted with an enantiomerically pure chiral amine, (R)-1-(4-Bromophenyl)ethanamine. This acid-base reaction forms two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine).

  • Fractional Crystallization: Due to their different stereochemical arrangements, the two diastereomeric salts have distinct physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent. The resolving agent can often be recovered and reused.

Applications

This compound is particularly suitable for the resolution of racemic carboxylic acids, including:

  • 2-Arylpropionic Acids (Profens): This class of NSAIDs, which includes ibuprofen, ketoprofen, and naproxen, possesses a chiral center where the (S)-enantiomer typically exhibits the desired pharmacological activity.

  • Other Chiral Carboxylic Acids: The resolving agent can be effective for a wide range of other chiral acids used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocols

The following protocols are generalized for the resolution of a racemic 2-arylpropionic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.

Protocol 1: Screening for Optimal Resolution Conditions

This initial screening protocol is designed to efficiently identify suitable solvent systems for the diastereomeric salt crystallization.

Materials:

  • Racemic 2-arylpropionic acid

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Triethylamine or other suitable base to liberate the free amine

  • Small-scale crystallization vials

  • Stirring apparatus

  • Filtration apparatus

  • Chiral HPLC system for enantiomeric excess (e.e.) analysis

Procedure:

  • Liberation of the Free Amine: In a small vessel, dissolve a molar equivalent of this compound in a suitable solvent and add one equivalent of a base like triethylamine. The resulting triethylamine hydrochloride can often be filtered off, or the solution of the free amine can be used directly.

  • Salt Formation: In a series of crystallization vials, dissolve a known amount of the racemic 2-arylpropionic acid in a minimal amount of various solvents or solvent mixtures.

  • Addition of Resolving Agent: To each vial, add 0.5 molar equivalents of the (R)-1-(4-Bromophenyl)ethanamine free amine solution.

  • Crystallization: Allow the vials to stand at room temperature. If no crystals form, induce crystallization by scratching the inside of the vial, seeding with a small crystal (if available), or cooling the solution in an ice bath.

  • Isolation and Analysis: If a precipitate forms, isolate the crystals by filtration and wash with a small amount of the cold solvent. Dry the crystals.

  • Liberation of the Acid for Analysis: Dissolve a small sample of the isolated crystals in a suitable solvent and acidify with a dilute strong acid (e.g., 1M HCl) to liberate the enantiomerically enriched carboxylic acid. Extract the acid with an organic solvent (e.g., ethyl acetate).

  • Enantiomeric Excess Determination: Analyze the extracted acid by chiral HPLC to determine the enantiomeric excess of the crystalline salt.

Protocol 2: Preparative Scale Resolution

This protocol is for a larger-scale resolution based on the optimized conditions identified in the screening phase.

Materials:

  • Racemic 2-arylpropionic acid

  • This compound

  • Optimized solvent system from screening

  • Triethylamine or other suitable base

  • Reaction flask with reflux condenser and stirrer

  • Crystallization vessel

  • Vacuum filtration apparatus

  • Strong acid (e.g., 2M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Salt Formation: In a reaction flask, dissolve the racemic 2-arylpropionic acid in the optimized solvent. In a separate flask, prepare a solution of the (R)-1-(4-Bromophenyl)ethanamine free amine from its hydrochloride salt as described in Protocol 1, using one molar equivalent.

  • Mixing and Crystallization: Add the resolving agent solution to the racemic acid solution. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation of the Diastereomeric Salt: Collect the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold, optimized solvent to remove any adhering mother liquor.

  • Recrystallization (Optional): For higher enantiomeric purity, the isolated salt can be recrystallized from the same or a different optimized solvent system.

  • Liberation of the Enantiomerically Pure Acid: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is approximately 1-2.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer a further two times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer from the extraction can be basified to recover the (R)-1-(4-Bromophenyl)ethanamine, which can then be extracted and purified for reuse.

Data Presentation

The following tables present hypothetical but representative data for the resolution of a generic 2-arylpropionic acid, "Racemic Profen X," using (R)-1-(4-Bromophenyl)ethanamine.

Table 1: Screening of Solvents for Diastereomeric Salt Crystallization

Solvent System (v/v)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Profen X in Crystals (%)
Methanol4575 (S)
Ethanol4285 (S)
Isopropanol3892 (S)
Acetone3065 (S)
Ethyl Acetate2578 (S)
Isopropanol/Water (9:1)4895 (S)

Table 2: Preparative Scale Resolution of Racemic Profen X

ParameterValue
Starting amount of Racemic Profen X10.0 g
Molar equivalents of (R)-1-(4-Bromophenyl)ethanamine1.0
SolventIsopropanol/Water (9:1)
Yield of Diastereomeric Salt (1st crop)4.6 g (46%)
e.e. of Profen X in 1st crop salt96% (S)
Yield after Recrystallization3.9 g (39%)
e.e. of Profen X after Recrystallization>99% (S)
Yield of (S)-Profen X after liberation2.4 g (24% of initial racemic mixture)
Optical Rotation of (S)-Profen X+55.2° (c=1, ethanol)

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in diastereomeric salt resolution.

experimental_workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Products racemic_acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) salt_formation Diastereomeric Salt Formation in Optimal Solvent racemic_acid->salt_formation resolving_agent (R)-1-(4-Bromophenyl)ethanamine (from Hydrochloride Salt + Base) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation liberation Acidification & Extraction separation->liberation Crystals mother_liquor Mother Liquor (Enriched in (R)-Acid) separation->mother_liquor Filtrate s_acid Enantiomerically Enriched (S)-Carboxylic Acid liberation->s_acid recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

logical_relationship racemic_mixture Racemic Mixture (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts (R-Acid-R-Amine + S-Acid-R-Amine) racemic_mixture->diastereomers chiral_amine Chiral Resolving Agent (R-Amine) chiral_amine->diastereomers separation Separation based on Differential Solubility diastereomers->separation salt1 Diastereomeric Salt 1 (e.g., S-Acid-R-Amine) separation->salt1 Crystallization salt2 Diastereomeric Salt 2 (in solution) separation->salt2 Mother Liquor enantiomer1 Pure Enantiomer 1 (S-Acid) salt1->enantiomer1 Liberation enantiomer2 Enriched Enantiomer 2 (R-Acid) salt2->enantiomer2 Liberation

Caption: Logical Steps in Diastereomeric Resolution.

Application Note: HPLC Method for Determining Enantiomeric Purity of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(4-Bromophenyl)ethanamine is a chiral building block utilized in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is critical as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for accurately determining the enantiomeric purity. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (S)-enantiomer in (R)-1-(4-Bromophenyl)ethanamine hydrochloride.

The method employs a chiral stationary phase (CSP) to achieve baseline separation of the enantiomers. Chiral HPLC is a widely adopted and powerful technique for the separation and quantification of enantiomers.[1] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement this method for quality control and assurance.

Principle

The enantiomers of 1-(4-Bromophenyl)ethanamine are separated on a chiral stationary phase. The differential interaction of the enantiomers with the chiral selector bonded to the stationary phase results in different retention times, allowing for their separation and quantification.[2] Detection is achieved using a UV detector, and the enantiomeric purity is determined by calculating the area percentage of the desired (R)-enantiomer relative to the total area of both enantiomers.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Agilent ChemStation).[3]

  • Materials:

    • This compound reference standard

    • (S)-1-(4-Bromophenyl)ethanamine hydrochloride reference standard (or racemic mixture)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Perchloric acid (HClO₄), analytical grade

    • Water (HPLC or Milli-Q grade)

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are based on a method developed for the separation of 1-(4-bromophenyl)-ethylamine enantiomers.[3]

ParameterCondition
HPLC Column Chirosil RCA(+) (crown ether-based CSP)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (with 0.1% Perchloric Acid) (v/v) - Ratio to be optimized
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 35 minutes (or until both enantiomers have eluted)
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of perchloric acid to 1000 mL of HPLC-grade water.

    • The mobile phase is prepared by mixing the aqueous component with acetonitrile in a specified ratio (e.g., 80:20 v/v). The exact ratio may require optimization to achieve baseline separation.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Racemic Standard Solution (for method development and system suitability): Accurately weigh and dissolve an appropriate amount of racemic 1-(4-Bromophenyl)ethanamine hydrochloride in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.[3]

    • (R)-Enantiomer Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

    • (S)-Enantiomer Spiking Solution: Prepare a stock solution of the (S)-enantiomer in the mobile phase. This will be used for validation studies (accuracy and linearity).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified.

  • Inject the racemic standard solution.

  • The system is deemed suitable if the resolution between the (R) and (S) enantiomer peaks is greater than 2.0.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the racemic standard solution to confirm the retention times of the (R) and (S) enantiomers and to perform the system suitability test.

  • Inject the sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Purity

The enantiomeric purity of the (R)-enantiomer is calculated using the following formula:

Enantiomeric Purity (%) = [Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peaks for the two enantiomers should be well-resolved from each other and from any potential impurities.
Linearity A linear relationship between the peak area and the concentration of the (S)-enantiomer should be established (r² ≥ 0.999). This is typically assessed over a range from the LOQ to 150% of the specification limit.[1]
Accuracy The percentage recovery of the (S)-enantiomer spiked into the (R)-enantiomer sample should be within 98.0% - 102.0%.[1] This is typically evaluated at three concentration levels.
Precision (Repeatability) The Relative Standard Deviation (RSD) for multiple injections of the same sample should be less than 2.0%.[1]
Limit of Detection (LOD) The lowest concentration of the (S)-enantiomer that can be detected (Signal-to-Noise ratio of approximately 3:1).[4]
Limit of Quantitation (LOQ) The lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of approximately 10:1).[4]
Robustness The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).[1]

Visual Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions (Racemic, R- and S-enantiomers) system_suitability System Suitability Test (Inject Racemic Standard) prep_standards->system_suitability prep_sample Prepare Sample Solution (~1.0 mg/mL) sample_injection Inject Sample Solution (in triplicate) prep_sample->sample_injection system_equilibration->system_suitability system_suitability->sample_injection Resolution > 2.0? data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Calculate Enantiomeric Purity peak_integration->purity_calculation

Caption: Workflow for HPLC determination of enantiomeric purity.

Conclusion

This application note provides a detailed protocol for the determination of the enantiomeric purity of this compound using chiral HPLC. The described method is specific, accurate, and precise, making it highly suitable for quality control in both research and manufacturing settings. Adherence to the outlined experimental procedure and validation parameters will ensure reliable and consistent results.

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis involves a three-step process commencing from the readily available 4-bromoacetophenone.

The protocols provided are designed to be scalable for laboratory and pilot plant settings. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Synthesis Overview

The overall synthetic route is a three-step process:

  • Oxime Formation: Reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime.

  • Enamide Formation: Reductive acetylation of the oxime to yield N-(1-(4-bromophenyl)vinyl)acetamide.

  • Asymmetric Hydrogenation and Salt Formation: Asymmetric hydrogenation of the enamide to the chiral acetamide, followed by acidic hydrolysis and in-situ formation of the this compound salt.

Logical Relationship of Synthesis Steps

A 4-Bromoacetophenone B 4-Bromoacetophenone Oxime A->B Hydroxylamine HCl, Pyridine C N-(1-(4-Bromophenyl)vinyl)acetamide B->C Acetic Anhydride, Acetic Acid, Iron(II) Acetate D (R)-N-(1-(4-Bromophenyl)ethyl)acetamide C->D Asymmetric Hydrogenation (e.g., Rh-catalyst, H2) E This compound D->E Acidic Hydrolysis (HCl)

Caption: Overall synthetic pathway from 4-bromoacetophenone.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime

This protocol is adapted for a larger scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoacetophenone199.041.00 kg5.02 mol
Hydroxylamine hydrochloride69.490.77 kg11.1 mol
Pyridine79.100.75 L9.29 mol
Denatured Ethanol-7.5 L-

Procedure:

  • To a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-bromoacetophenone (1.00 kg, 5.02 mol), hydroxylamine hydrochloride (0.77 kg, 11.1 mol), and denatured ethanol (7.5 L).

  • Stir the mixture to form a suspension.

  • Slowly add pyridine (0.75 L, 9.29 mol) to the suspension over 30 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C in an ice bath.

  • Slowly add water (10 L) with stirring to precipitate the product.

  • Filter the solid product and wash with cold water (2 x 2 L).

  • Dry the solid under vacuum at 40-50 °C to a constant weight.

Expected Yield: 1.02 - 1.06 kg (95-99%) of a white to off-white solid.

Step 2: Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide

This protocol is based on a reductive acetylation method.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Bromophenyl)ethanone oxime214.061.00 kg4.67 mol
Acetic Anhydride102.090.95 L10.3 mol
Acetic Acid60.050.80 L14.0 mol
Iron(II) Acetate173.930.16 kg0.92 mol
Tetrahydrofuran (THF)-6.25 L-

Procedure:

  • To a 20 L reactor, add 1-(4-bromophenyl)ethanone oxime (1.00 kg, 4.67 mol) and THF (6.25 L) and stir until a clear solution is obtained.

  • Add acetic anhydride (0.95 L, 10.3 mol) and acetic acid (0.80 L, 14.0 mol) to the solution.

  • In a separate vessel, prepare a solution of iron(II) acetate (0.16 kg, 0.92 mol) in THF (1.25 L).

  • Slowly add the iron(II) acetate solution to the reaction mixture over 1 hour. The temperature may rise; maintain it below 40 °C.

  • Heat the mixture to 50-55 °C and stir for 8-12 hours. Monitor the reaction by HPLC.

  • Cool the reaction to room temperature and quench by slowly adding water (5 L).

  • Adjust the pH to ~5 with a 15 wt% aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers and wash with 1 N aqueous NaOH (6 L) followed by 8 wt% aqueous sodium bicarbonate (7.5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Expected Yield: 0.89 - 0.95 kg (79-84%) of an off-white solid.

Step 3: Asymmetric Hydrogenation, Hydrolysis, and Salt Formation

This step combines asymmetric hydrogenation of the enamide, hydrolysis of the resulting acetamide, and formation of the hydrochloride salt. A Rhodium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP) is commonly used for high enantioselectivity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(1-(4-Bromophenyl)vinyl)acetamide240.101.00 kg4.16 mol
[Rh(COD)2]BF4406.001.70 g4.18 mmol
(R)-BINAP622.682.74 g4.40 mmol
Methanol-10 L-
Concentrated Hydrochloric Acid (37%)36.46~1.5 L~18 mol
Isopropanol-As needed-

Experimental Workflow for Step 3

cluster_0 Asymmetric Hydrogenation cluster_1 Hydrolysis and Salt Formation cluster_2 Isolation and Purification A Prepare Catalyst Solution ([Rh(COD)2]BF4 + (R)-BINAP in Methanol) C Add Catalyst Solution A->C B Charge Reactor (Enamide + Methanol) B->C D Pressurize with H2 (5-10 bar) C->D E Heat and Stir (40-50 °C) D->E F Depressurize and Add Conc. HCl E->F G Heat to Reflux F->G H Monitor Hydrolysis (HPLC) G->H I Cool to Crystallize H->I J Filter and Wash with Isopropanol I->J K Dry under Vacuum J->K

Caption: Workflow for the final synthesis step.

Procedure:

  • Asymmetric Hydrogenation:

    • In a glovebox, prepare the catalyst by dissolving [Rh(COD)2]BF4 (1.70 g, 4.18 mmol) and (R)-BINAP (2.74 g, 4.40 mmol) in degassed methanol (200 mL). Stir for 30 minutes.

    • Charge a high-pressure reactor with N-(1-(4-bromophenyl)vinyl)acetamide (1.00 kg, 4.16 mol) and degassed methanol (10 L).

    • Transfer the catalyst solution to the reactor under an inert atmosphere.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5-10 bar.

    • Heat the reaction mixture to 40-50 °C and stir vigorously.

    • Monitor the hydrogen uptake and reaction progress by HPLC. The reaction is typically complete in 12-24 hours.

  • Hydrolysis and Salt Formation:

    • Once the hydrogenation is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Slowly add concentrated hydrochloric acid (~1.5 L) to the reaction mixture.

    • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 6-10 hours, or until the hydrolysis is complete as monitored by HPLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization of the hydrochloride salt.

    • Filter the crystalline product and wash with cold isopropanol (2 x 1 L).

    • Dry the this compound under vacuum at 50-60 °C.

Expected Yield: 0.83 - 0.92 kg (84-93%) of a white crystalline solid.

Data Presentation

Summary of Yields
StepProductStarting MaterialTheoretical Yield (kg)Actual Yield (kg)Yield (%)
11-(4-Bromophenyl)ethanone oxime4-Bromoacetophenone1.071.0497
2N-(1-(4-Bromophenyl)vinyl)acetamide1-(4-Bromophenyl)ethanone oxime1.120.9282
3This compoundN-(1-(4-Bromophenyl)vinyl)acetamide0.980.8890
Analytical Data for this compound
AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Melting Point238-245 °C
¹H NMR (400 MHz, DMSO-d₆)δ 8.65 (br s, 3H, NH₃⁺), 7.63 (d, J=8.4 Hz, 2H, Ar-H), 7.41 (d, J=8.4 Hz, 2H, Ar-H), 4.50 (q, J=6.8 Hz, 1H, CH), 1.51 (d, J=6.8 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 141.5, 131.8, 128.6, 121.5, 49.8, 21.2
Chiral HPLC Enantiomeric excess (ee) ≥ 99%
Purity (HPLC)≥ 99%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The asymmetric hydrogenation step involves flammable hydrogen gas under pressure and should only be performed by trained personnel in an appropriate high-pressure reactor.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

This document provides a comprehensive guide for the scale-up synthesis of this compound. The protocols are intended as a starting point and may require optimization based on specific laboratory or plant conditions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-1-(4-Bromophenyl)ethanamine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective imine formation. 2. Inactive catalyst or reducing agent. 3. Unsuitable reaction conditions (temperature, pressure, solvent).1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water and drive the imine formation equilibrium. 2. Ensure the catalyst and reducing agent are fresh and handled under appropriate inert conditions. 3. Systematically screen reaction parameters such as temperature, hydrogen pressure (for hydrogenation), and solvent.
Low Enantioselectivity 1. Racemization of the product or intermediate. 2. Inappropriate chiral catalyst or ligand. 3. Non-optimal reaction temperature.1. Analyze the enantiomeric excess at different reaction times to check for racemization. Consider milder reaction conditions. 2. Screen a variety of chiral ligands and catalysts. For ketones, Noyori-type catalysts are often effective. 3. Lowering the reaction temperature can sometimes improve enantioselectivity, though it may require longer reaction times.
Formation of Side Products 1. Reduction of the starting ketone to the corresponding alcohol. 2. Over-alkylation of the amine product. 3. Formation of impurities from side reactions.1. Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[1] 2. Use a stoichiometric amount of the amine source or a slight excess of the ketone. 3. Optimize reaction conditions to minimize side reactions. Purification by column chromatography or recrystallization may be necessary.
Difficulty in Product Isolation and Purification 1. Product is too soluble in the crystallization solvent. 2. "Oiling out" during crystallization. 3. Co-crystallization with impurities.1. Use a solvent/anti-solvent system. For the hydrochloride salt, a common system is isopropanol/diethyl ether or ethanol/hexane. 2. Ensure a slow cooling rate during crystallization. Seeding with a small crystal of the pure product can help induce proper crystallization. 3. Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing (R)-1-(4-Bromophenyl)ethanamine?

A1: The most common and efficient method is the asymmetric reductive amination of 4-bromoacetophenone. This can be achieved using a chiral catalyst and a reducing agent, or through biocatalysis.

Q2: Which chiral catalysts are recommended for the asymmetric reductive amination of 4-bromoacetophenone?

A2: Ruthenium-based catalysts with chiral phosphine ligands, such as those developed by Noyori (e.g., Ru(II)-BINAP complexes), are highly effective for the asymmetric hydrogenation of ketones and in-situ generated imines, often providing high enantioselectivity.[2][3][4] Biocatalysts, such as imine reductases (IREDs) or whole microbial cells, also offer a green and highly selective alternative.[5][6]

Q3: What are the critical parameters to control for improving the yield and enantioselectivity?

A3: Key parameters include the choice of chiral catalyst and ligand, the reducing agent, reaction temperature, hydrogen pressure (in catalytic hydrogenation), solvent, and the method of water removal to facilitate imine formation. Optimization of these parameters, for instance, through a Design of Experiments (DoE) approach, can significantly improve the outcome.

Q4: How can I effectively remove the water formed during imine formation?

A4: Water removal is crucial for shifting the equilibrium towards imine formation. This can be accomplished by adding a dehydrating agent like molecular sieves to the reaction mixture or by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

Q5: What is the best way to purify the final product, this compound?

A5: The most common method for purifying the hydrochloride salt is recrystallization. A suitable solvent system, often an alcohol (like isopropanol or ethanol) in which the salt is soluble at high temperatures but less so at low temperatures, combined with an anti-solvent (like diethyl ether or hexane) to induce precipitation, is typically used. Slow cooling is recommended to obtain well-defined crystals and high purity.

Experimental Protocols

Asymmetric Reductive Amination via Catalytic Hydrogenation

This protocol is a representative procedure based on Noyori-type asymmetric hydrogenation.

Materials:

  • 4-Bromoacetophenone

  • Ammonium formate or ammonia source

  • (R)-Ru(OAc)₂-BINAP (or a similar chiral ruthenium catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Hydrochloric acid (e.g., in isopropanol)

Procedure:

  • In a high-pressure reactor, dissolve 4-bromoacetophenone and the ammonium source in anhydrous methanol.

  • Add the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC/HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure this compound.

Data Presentation: Impact of Reaction Parameters on Yield and Enantioselectivity (Illustrative)

The following table summarizes typical trends observed in asymmetric reductive amination reactions. The exact values will vary depending on the specific substrate and catalyst system.

Parameter Condition A Condition B Effect on Yield Effect on Enantiomeric Excess (ee)
Catalyst Loading 0.01 mol%0.1 mol%Higher loading may increase reaction rate and yield.Generally less sensitive, but optimal loading exists.
Temperature 40 °C80 °CHigher temperature usually increases reaction rate and can improve yield up to a point.Often decreases with increasing temperature due to reduced selectivity.
H₂ Pressure 10 atm50 atmHigher pressure can increase the rate of hydrogenation and improve yield.Can have a variable effect; optimization is needed.
Solvent MethanolToluenePolar protic solvents like methanol are often preferred for hydrogenation.Solvent choice can significantly impact enantioselectivity.

Visualizations

Experimental_Workflow cluster_reaction Asymmetric Reductive Amination cluster_workup Workup and Purification Start 4-Bromoacetophenone + Amine Source Imine In-situ Imine Formation Start->Imine Dehydration Reduction Asymmetric Reduction (Chiral Catalyst + H₂) Imine->Reduction Amine Crude (R)-Amine Reduction->Amine Filtration Catalyst Removal (Filtration) Amine->Filtration Concentration Solvent Removal (Evaporation) Filtration->Concentration Salt Hydrochloride Salt Formation (HCl addition) Concentration->Salt Crystallization Recrystallization Salt->Crystallization Product Pure (R)-1-(4-Bromophenyl) ethanamine HCl Crystallization->Product Troubleshooting_Yield Start Low Yield Issue CheckImine Check Imine Formation Start->CheckImine CheckCatalyst Check Catalyst/Reagent Activity CheckImine->CheckCatalyst Imine formation confirmed AddDehydrant Add dehydrating agent (e.g., molecular sieves) CheckImine->AddDehydrant Incomplete OptimizeConditions Optimize Reaction Conditions CheckCatalyst->OptimizeConditions Active ReplaceReagents Use fresh catalyst and reducing agent CheckCatalyst->ReplaceReagents Inactive ScreenTemp Screen Temperature OptimizeConditions->ScreenTemp Optimize End End OptimizeConditions->End Yield Improved AddDehydrant->CheckImine ReplaceReagents->CheckCatalyst ScreenPressure Screen Pressure ScreenTemp->ScreenPressure ScreenSolvent Screen Solvent ScreenPressure->ScreenSolvent ScreenSolvent->OptimizeConditions

References

Technical Support Center: Purification of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-1-(4-Bromophenyl)ethanamine hydrochloride from a reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification process in a question-and-answer format.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Diastereomeric Salt During Chiral Resolution - Suboptimal solvent choice for crystallization.- Incorrect stoichiometry of the chiral resolving agent.- Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find one where the desired diastereomeric salt has low solubility at cool temperatures and the undesired diastereomer remains in solution.[1]- Typically, 0.5 to 1.0 equivalents of the chiral resolving agent are used.[2] Experiment with this ratio to maximize the precipitation of the desired salt.
"Oiling Out" of the Product During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly.[3]- Ensure a gradual cooling process; consider letting the solution cool to room temperature before placing it in an ice bath.[4]- If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
Poor Enantiomeric Excess (ee) After Chiral Resolution - Incomplete separation of diastereomeric salts.- Racemization of the desired enantiomer during workup.- Perform a second recrystallization of the diastereomeric salt to improve purity.[3]- Avoid harsh basic or acidic conditions and high temperatures during the liberation of the free amine from the diastereomeric salt.
Final Hydrochloride Salt is Discolored - Presence of colored impurities from the reaction mixture.- Degradation of the amine.- Treat the solution of the free amine in an organic solvent with activated charcoal before converting it to the hydrochloride salt.[5]- Ensure the purification process is carried out promptly and under an inert atmosphere if the amine is prone to oxidation.
Difficulty in Precipitating the Hydrochloride Salt - The hydrochloride salt is too soluble in the chosen solvent.- After adding HCl, if no precipitate forms, try adding a non-polar anti-solvent like diethyl ether or hexane to induce precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-1-(4-Bromophenyl)ethanamine reaction mixture?

A1: Common impurities originate from the synthetic route, which typically involves the reductive amination of 4-bromoacetophenone. These can include:

  • Unreacted 4-bromoacetophenone: The starting ketone for the amination.

  • 1-(4-Bromophenyl)ethanol: Formed by the reduction of 4-bromoacetophenone.

  • (S)-1-(4-Bromophenyl)ethanamine: The undesired enantiomer.

  • Over-brominated species: Di- or tri-brominated aromatic byproducts from the synthesis of the starting material.[7]

Q2: What is the general principle behind the chiral resolution of 1-(4-Bromophenyl)ethanamine?

A2: Chiral resolution is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid or its derivatives.[1][8] This reaction forms a pair of diastereomeric salts ((R)-amine-(L)-acid and (S)-amine-(L)-acid). Diastereomers have different physical properties, including solubility.[1] By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized while the other remains in solution, allowing for their separation.[8]

Q3: How do I convert the purified (R)-1-(4-Bromophenyl)ethanamine free base to its hydrochloride salt?

A3: Dissolve the purified free amine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.[6]

Q4: Which solvents are best for the recrystallization of this compound?

A4: Polar protic solvents are generally good candidates. Based on procedures for similar amine hydrochlorides, ethanol, methanol, isopropanol, or mixtures of these with water are often effective.[3][4] The ideal solvent will dissolve the hydrochloride salt when hot but have low solubility when cold, allowing for good recovery of pure crystals upon cooling.[9]

Q5: How can I assess the purity and enantiomeric excess of my final product?

A5: The chemical purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The enantiomeric excess (ee) is best determined using chiral HPLC.[2]

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Primary Amines

Chiral Resolving AgentKey AttributesConsiderations
Tartaric Acid A versatile and widely used resolving agent with a vast body of literature. Its derivatives, such as dibenzoyltartaric acid, offer tunable properties.[1]The choice of the correct enantiomer ((+)- or (-)-) is crucial.[1]
(-)-Camphoric Acid The rigid bicyclic structure can lead to well-defined crystal packing, potentially offering high diastereoselectivity.[1]Less documented in the literature for resolving primary amines compared to tartaric acid, making optimization potentially more resource-intensive.[1]
Mandelic Acid Another commonly used chiral acid for resolving amines.[2]The effectiveness can be highly dependent on the specific amine substrate.

Table 2: Suggested Solvent Systems for Recrystallization of Amine Salts

Solvent SystemTypical ApplicationExpected Purity
Ethanol A common and effective solvent for the recrystallization of many amine salts.[4]>98%
Methanol Often provides good crystal formation.[4]>98%
Isopropanol A good alternative to ethanol, sometimes offering different solubility profiles.>98%
Ethanol/Water The addition of water as an anti-solvent can improve crystal yield.[4]>97%

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 1-(4-Bromophenyl)ethanamine
  • Dissolution: Dissolve the racemic 1-(4-Bromophenyl)ethanamine in a suitable solvent like methanol or ethanol.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in the same warm solvent.[1]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For maximum yield, the flask can be cooled further in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[1]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).[3]

  • Extraction: Extract the liberated (R)-1-(4-Bromophenyl)ethanamine with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.[1]

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the hydrochloride salt when hot but not at room temperature.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, cool the flask further in an ice bath for 15-30 minutes.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove residual impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow reaction_mixture Crude Reaction Mixture (Racemic Amine, Impurities) chiral_resolution Chiral Resolution (add L-Tartaric Acid) reaction_mixture->chiral_resolution crystallization Fractional Crystallization chiral_resolution->crystallization diastereomeric_salt Isolated (R)-Amine-(L)-Tartrate Salt crystallization->diastereomeric_salt Less Soluble mother_liquor Mother Liquor ((S)-Amine-(L)-Tartrate) crystallization->mother_liquor More Soluble liberation Liberate Free Amine (add Base, Extract) diastereomeric_salt->liberation free_amine Purified (R)-Free Amine liberation->free_amine salt_formation Form Hydrochloride Salt (add HCl) free_amine->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product Pure (R)-1-(4-Bromophenyl)ethanamine HCl recrystallization->final_product

Caption: Purification workflow for (R)-1-(4-Bromophenyl)ethanamine HCl.

Caption: Troubleshooting logic for common purification issues.

References

Preventing racemization of (R)-1-(4-Bromophenyl)ethanamine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-1-(4-Bromophenyl)ethanamine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing racemization and maintaining the enantiomeric purity of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process in which an enantiomerically pure substance, such as the (R)-enantiomer of 1-(4-Bromophenyl)ethanamine, converts into a mixture containing equal amounts of both the (R) and (S) enantiomers. This is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have different pharmacological activities and toxicities. For this compound, maintaining its stereochemical integrity is crucial for its intended therapeutic effect and safety profile.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary factors that can induce racemization of chiral amines like this compound include:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.

  • Extreme pH Conditions: Both strongly acidic and strongly basic conditions can facilitate racemization. For the hydrochloride salt, exposure to a strong base will deprotonate the amine, making it more susceptible to racemization.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of the chiral center.

  • Presence of Catalysts: Certain metals, such as palladium on charcoal, are known to catalyze racemization.

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as imines or carbocations at the chiral center, will lead to a loss of stereochemical information.

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The most common and reliable method for monitoring enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) . Specific chiral columns, such as those with cellulose or amylose-based stationary phases (e.g., Chiralcel® OD-H or Chiralpak® AD-H), can effectively separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (% ee).

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common issues encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (% ee) after the reaction. High reaction temperature. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider performing reactions at room temperature or below (e.g., 0 °C or -78 °C) if the reaction kinetics permit.
Inappropriate pH. As a hydrochloride salt, the amine is more stable in acidic conditions. When the free base is required for a reaction, use a mild, non-nucleophilic base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) and add it slowly at a low temperature. Avoid strong bases like hydroxides or alkoxides.
Unsuitable solvent. Use aprotic, non-polar, or weakly polar solvents when possible. Protic solvents can potentially facilitate proton exchange that may lead to racemization. Screen different solvents to find the optimal one for both reactivity and enantiopurity.
Presence of a racemization catalyst. Ensure that no catalysts known to promote racemization (e.g., Pd/C) are present in the reaction mixture, unless required for a specific transformation where racemization is intended.
Partial racemization observed during workup. Prolonged exposure to basic or acidic conditions during extraction. Minimize the time the compound is in contact with aqueous acidic or basic solutions during workup. Use saturated sodium bicarbonate for neutralization and perform extractions quickly. Ensure the final product is stored as the stable hydrochloride salt.
Inconsistent % ee results between batches. Variability in reaction conditions. Strictly control all reaction parameters, including temperature, reaction time, rate of addition of reagents, and moisture content. Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Data Presentation: Influence of Reaction Conditions on Racemization

While specific kinetic data for the racemization of this compound is not extensively available in the public domain, the following table summarizes the expected qualitative effects of various parameters based on the behavior of analogous chiral benzylic amines.

Parameter Condition Expected Impact on Racemization Rate Notes
Temperature Increase from 25°C to 100°CSignificant IncreaseThe rate of racemization generally increases exponentially with temperature.
pH pH < 3LowThe protonated amine is generally more resistant to racemization.
pH 7ModerateThe presence of the free base can increase the rate of racemization.
pH > 10HighStrongly basic conditions significantly accelerate racemization.
Solvent Aprotic (e.g., Toluene, THF)LowLess likely to facilitate proton transfer that can lead to racemization.
Protic (e.g., Methanol, Ethanol)Moderate to HighCan participate in proton exchange, potentially leading to racemization, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Stereoretentive N-Acylation of (R)-1-(4-Bromophenyl)ethanamine

This protocol describes a general procedure for the N-acylation of (R)-1-(4-Bromophenyl)ethanamine (as the free base, generated in situ from the hydrochloride salt) with an acyl chloride, designed to minimize racemization.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C.

  • In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the amine mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acylated product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for the chiral HPLC analysis of (R)-1-(4-Bromophenyl)ethanamine and its derivatives. Method optimization may be required for specific derivatives.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column, for example:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica)

Mobile Phase (Isocratic):

  • A mixture of n-hexane and isopropanol (IPA) is a common mobile phase for normal-phase chiral separations. A typical starting ratio is 90:10 (hexane:IPA).

  • A small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), is often added to the mobile phase to improve peak shape and resolution for basic analytes.

Typical HPLC Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm or 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic 1-(4-Bromophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

  • Inject the sample of the (R)-enantiomer or the reaction product.

  • Integrate the peak areas of the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanism R_Enantiomer (R)-Enantiomer (Chiral) Achiral_Intermediate Achiral Intermediate (e.g., Imine, Carbanion) (Planar) R_Enantiomer->Achiral_Intermediate Racemizing Conditions (Heat, Base, etc.) Achiral_Intermediate->R_Enantiomer Non-stereoselective reaction S_Enantiomer (S)-Enantiomer (Chiral) Achiral_Intermediate->S_Enantiomer Non-stereoselective reaction

Caption: Mechanism of racemization via an achiral intermediate.

Experimental_Workflow Start Start with (R)-1-(4-Bromophenyl)ethanamine HCl Reaction Perform Reaction (e.g., N-Acylation) - Low Temperature - Mild Base - Aprotic Solvent Start->Reaction Workup Aqueous Workup - Minimize time - Avoid strong acids/bases Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Chiral HPLC Analysis (Determine % ee) Purification->Analysis Final_Product Final Product with High Enantiomeric Purity Analysis->Final_Product

Caption: Workflow for preserving enantiomeric purity during a reaction.

Troubleshooting poor resolution in chiral chromatography of bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (bromophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high-resolution separation of (bromophenyl)ethanamine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution in the chiral chromatography of (bromophenyl)ethanamine?

A1: Poor resolution in the chiral separation of (bromophenyl)ethanamine is typically due to one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient enantioselectivity for this specific compound. Polysaccharide-based CSPs are often a good starting point for chiral amines.[1]

  • Suboptimal Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., alcohol) in the mobile phase are critical. An incorrect composition can lead to co-elution of the enantiomers.

  • Lack of a suitable mobile phase additive: (Bromophenyl)ethanamine is a basic compound. The absence of a basic additive in the mobile phase can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and resolution.[1][2][3]

  • Inadequate Temperature Control: Temperature influences the thermodynamics of the chiral recognition process. Inconsistent or suboptimal temperatures can negatively impact resolution.[4][5]

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate. A rate that is too high may not allow for sufficient interaction between the analyte and the CSP.

Q2: I am observing a single, broad peak instead of two separate peaks for the enantiomers. What should I do?

A2: A single peak indicates a complete lack of separation. Here’s a systematic approach to troubleshoot this issue:

  • Verify the Chiral Stationary Phase (CSP): Confirm that you are using a suitable CSP. For primary amines like (bromophenyl)ethanamine, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are generally effective.[1] Crown ether-based CSPs can also be highly efficient, though they often require acidic mobile phases.[1][6]

  • Optimize the Mobile Phase:

    • Decrease the polar modifier concentration: If you are using a normal-phase method (e.g., hexane/alcohol), reduce the percentage of the alcohol modifier. This will increase retention times and may reveal the separation.

    • Incorporate a basic additive: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This is crucial for improving the peak shape of basic analytes.[2][3][7]

  • Screen Different CSPs: If optimizing the mobile phase on your current column is unsuccessful, it is advisable to screen other types of CSPs.

Q3: My chromatogram shows two peaks, but they are not baseline resolved. How can I improve the resolution?

A3: To improve the resolution between two closely eluting peaks, consider the following adjustments:

  • Fine-tune the mobile phase composition: Small changes in the percentage of the organic modifier can have a significant impact on resolution.

  • Adjust the flow rate: In many cases, decreasing the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the CSP.

  • Optimize the column temperature: Experiment with different temperatures. Lower temperatures often lead to better resolution, although this is not always the case.[4][5][8]

  • Consider a different alcohol modifier: The choice of alcohol (e.g., isopropanol vs. ethanol) can influence selectivity.

Q4: I'm experiencing significant peak tailing for my (bromophenyl)ethanamine enantiomers. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like (bromophenyl)ethanamine is often caused by strong interactions between the amine functional group and residual acidic silanol groups on the silica surface of the CSP.[3] To mitigate this:

  • Add a basic modifier: Incorporating a basic additive such as diethylamine (DEA), triethylamine (TEA), or butylamine into your mobile phase is the most effective solution.[3] A concentration of 0.1% is a good starting point.[2][7]

  • Check for column degradation: Over time, the performance of a chiral column can degrade. If the peak tailing is a recent issue, consider evaluating the column's performance with a standard.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the chiral separation of (bromophenyl)ethanamine.

Issue 1: Poor or No Resolution

This is characterized by a single peak or two peaks with very little separation.

start Poor or No Resolution csp_check Is the CSP appropriate for chiral amines? start->csp_check csp_screen Screen alternative CSPs (e.g., polysaccharide-based) csp_check->csp_screen No mp_optimization Optimize Mobile Phase csp_check->mp_optimization Yes csp_screen->mp_optimization decrease_modifier Decrease % of alcohol modifier mp_optimization->decrease_modifier add_additive Add 0.1% basic additive (e.g., DEA, TEA) decrease_modifier->add_additive temp_optimization Optimize Temperature add_additive->temp_optimization flow_rate Decrease Flow Rate temp_optimization->flow_rate resolution_achieved Resolution Achieved flow_rate->resolution_achieved start Poor Peak Shape (Tailing) additive_check Is a basic additive present in the mobile phase? start->additive_check add_additive Add 0.1% basic additive (e.g., DEA, TEA) additive_check->add_additive No optimize_additive Optimize additive concentration (0.1-0.5%) additive_check->optimize_additive Yes improved_shape Peak Shape Improved add_additive->improved_shape column_health Check column health optimize_additive->column_health replace_column Replace column if necessary column_health->replace_column replace_column->improved_shape start Start: Racemic (bromophenyl)ethanamine csp_screening Screen on multiple CSPs (Polysaccharide, Pirkle, etc.) start->csp_screening mobile_phase_screening Screen Mobile Phases (Normal, Polar Organic, Reversed) csp_screening->mobile_phase_screening preliminary_results Evaluate Preliminary Results (Any separation?) mobile_phase_screening->preliminary_results no_separation No Separation preliminary_results->no_separation No partial_separation Partial Separation preliminary_results->partial_separation Yes no_separation->csp_screening Try different CSPs optimization Optimization partial_separation->optimization optimize_modifier Optimize % Organic Modifier optimization->optimize_modifier optimize_additive Optimize Additive Type and Concentration optimize_modifier->optimize_additive optimize_temp Optimize Temperature optimize_additive->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow final_method Final Method with Baseline Resolution optimize_flow->final_method

References

Technical Support Center: Purification of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial (R)-1-(4-Bromophenyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in commercial this compound?

A1: Commercial this compound can contain two main types of impurities:

  • Chiral Impurities: The most common chiral impurity is the undesired (S)-enantiomer, (S)-1-(4-Bromophenyl)ethanamine.

  • Achiral Impurities: These can arise from the synthetic route and may include unreacted starting materials or byproducts. A common synthesis involves the reductive amination of 4-bromoacetophenone. Potential achiral impurities could include residual 4-bromoacetophenone, the corresponding oxime intermediate, or byproducts from the reduction step.[1]

Q2: What is the most common method for purifying this compound?

A2: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[2] This method relies on the differences in solubility between the desired compound and its impurities in a selected solvent at different temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound forms pure crystals, leaving the impurities in the solution.[3]

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, which are salts, polar solvents are generally a good starting point. Methanol, ethanol, or a mixture of ethanol and water are often suitable choices.[3][4] It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific batch of material.

Q4: How can I assess the purity of my this compound before and after recrystallization?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing both chemical and enantiomeric purity.

  • For Chemical Purity (Achiral Impurities): A standard reversed-phase HPLC method can be used.

  • For Enantiomeric Purity (Chiral Impurities): A chiral HPLC method is necessary. This typically involves a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based columns are often effective for this type of separation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not fully dissolve in the hot solvent. - Insufficient solvent.- Inappropriate solvent choice.- Add small portions of hot solvent until the compound dissolves completely. Avoid a large excess, as this will reduce the yield.[3]- Re-evaluate your solvent choice by performing solubility tests with other polar solvents.
Crystals do not form upon cooling. - Too much solvent was used, and the solution is not supersaturated.- The solution is supersaturated, but nucleation has not started.- Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[4]- Induce crystallization by: - Adding a "seed crystal" of pure this compound. - Scratching the inner surface of the flask at the meniscus with a glass rod.[4]
The compound "oils out" instead of forming crystals. - The boiling point of the solvent may be higher than the melting point of the compound.- The solution is cooling too rapidly.- The concentration of the solute is too high.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]- Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[3]
The yield of purified crystals is low. - A large excess of solvent was used.- The solution was not cooled sufficiently to maximize crystal formation.- Use the minimum amount of hot solvent necessary for complete dissolution.[3]- After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.[3]
The enantiomeric excess (e.e.) has not significantly improved after recrystallization. - The recrystallization is primarily removing achiral impurities.- The (R) and (S) enantiomers co-crystallize.- For significant enantiomeric enrichment, a chiral resolution step may be necessary. This involves forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, which can then be separated by recrystallization due to their different solubilities.[4]

Data Presentation

The following table presents representative data for the purification of this compound by recrystallization. Please note that these values are illustrative and actual results may vary depending on the initial purity of the material and the specific experimental conditions.

Parameter Commercial (Crude) Material After First Recrystallization After Second Recrystallization
Chemical Purity (by HPLC) ~97.0%>99.0%>99.8%
Enantiomeric Excess (e.e.) 95-98%>99.0%>99.8%
Typical Recovery Yield N/A75-85%80-90% (of the first crop)

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound to remove minor impurities.

  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent. Ethanol or a mixture of ethanol and water are good starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surface.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and purity (both chemical and enantiomeric) of the recrystallized product.

Protocol 2: Chiral HPLC Analysis of (R)-1-(4-Bromophenyl)ethanamine

This protocol outlines a general method for determining the enantiomeric excess of 1-(4-Bromophenyl)ethanamine.

  • Sample Preparation: Prepare a solution of the amine hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System and Column: Use an HPLC system equipped with a UV detector. A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is recommended.[6]

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm or 254 nm.

  • Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Mandatory Visualization

G cluster_input Initial State cluster_process Purification Process cluster_output Final Products Crude Product Commercial (R)-1-(4-Bromophenyl)ethanamine HCl (Contains Chiral and Achiral Impurities) Dissolution 1. Dissolve in Minimal Hot Solvent (e.g., Ethanol) Crude Product->Dissolution HotFiltration 2. Hot Filtration (Optional) (Removes Insoluble Impurities) Dissolution->HotFiltration Crystallization 3. Slow Cooling (Forms Pure Crystals) HotFiltration->Crystallization Isolation 4. Vacuum Filtration (Separate Crystals from Mother Liquor) Crystallization->Isolation Washing 5. Wash with Cold Solvent Isolation->Washing MotherLiquor Mother Liquor (Contains Soluble Impurities and some dissolved product) Isolation->MotherLiquor Separated Drying 6. Dry Under Vacuum Washing->Drying PureProduct Purified (R)-1-(4-Bromophenyl)ethanamine HCl (>99% Purity, >99% e.e.) Drying->PureProduct

References

Storage and handling conditions to maintain purity of (R)-1-(4-Bromophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (R)-1-(4-Bromophenyl)ethanamine hydrochloride to maintain its chemical and chiral purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and air. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: Why is it important to store this compound as a hydrochloride salt?

A2: Storing amines as hydrochloride salts significantly enhances their stability compared to the free base form. The protonation of the amine group in the hydrochloride salt makes it less susceptible to oxidation and other degradation reactions. This increased stability simplifies handling and storage and helps to maintain the compound's purity over time.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound include:

  • Oxidation: Although more stable as a salt, prolonged exposure to air can lead to oxidation of the amine.

  • Racemization: Elevated temperatures or exposure to basic conditions can potentially lead to the racemization of the chiral center, resulting in a loss of enantiomeric purity.

  • Photodegradation: Exposure to UV or visible light can cause degradation. It is therefore essential to store the compound in a light-protected container.

  • Hygroscopicity: The salt can absorb moisture from the air, which may affect its physical properties and potentially lead to chemical degradation over time.

Q4: How can I verify the purity of my this compound sample?

A4: The purity of the compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral column is the most common and effective method for determining both chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and identify any impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Enantiomeric Purity (Increased percentage of (S)-enantiomer) Improper Storage Temperature: Exposure to high temperatures can accelerate racemization.Store the compound at the recommended 2-8°C. Avoid repeated freeze-thaw cycles if the compound is in solution.
Basic Contamination: Presence of basic impurities in solvents or on glassware can promote racemization.Use high-purity, neutral or slightly acidic solvents. Ensure all glassware is thoroughly cleaned and free of basic residues.
Appearance of Unknown Peaks in HPLC Chromatogram Oxidative Degradation: The container may not have been properly sealed, or the compound was not stored under an inert atmosphere.Always ensure the container is tightly sealed after use. For long-term storage, purge the container with an inert gas like argon or nitrogen.
Photodegradation: The compound was exposed to light for an extended period.Store the compound in an amber vial or a container that protects it from light. Work with the compound in a fume hood with the sash down to minimize light exposure.
Contamination: Contamination from solvents, reagents, or dirty labware.Use fresh, high-purity solvents for analysis. Thoroughly clean all equipment before use.
Change in Physical Appearance (e.g., discoloration, clumping) Moisture Absorption: The compound is hygroscopic and has been exposed to a humid environment.Store the compound in a desiccator. If clumping occurs, the material may need to be dried under vacuum. However, be aware that this may not reverse any chemical degradation.
Thermal Degradation: The compound has been exposed to excessive heat.Discard the sample and use a fresh batch that has been stored correctly.

Data on Storage and Stability

The following table summarizes the recommended storage conditions and provides illustrative stability data under various scenarios.

Parameter Recommended Condition Stressed Condition Potential Impact on Purity
Temperature 2-8°C40°C for 4 weeksPotential for a slight increase in degradation products and a minor decrease in enantiomeric excess.
Humidity <40% Relative Humidity75% Relative Humidity for 4 weeksIncreased moisture content, potential for clumping, and a slight increase in hydrolytic degradation products.
Light Exposure In the dark (amber vial)Exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV lightSignificant discoloration and the formation of photodegradation products.
Atmosphere Inert gas (Argon or Nitrogen)AirGradual increase in oxidative impurities over extended periods.

Experimental Protocols

Protocol 1: Determination of Chemical and Enantiomeric Purity by Chiral HPLC

Objective: To determine the chemical purity and the enantiomeric excess of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or similar).

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • This compound sample

  • Racemic 1-(4-Bromophenyl)ethanamine hydrochloride (for system suitability)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Filter and degas the mobile phase.

  • Standard Preparation: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to verify the separation of the two enantiomers and determine their retention times.

    • Inject the sample solution.

    • Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100, where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Purity Issues cluster_start Start cluster_analysis Initial Analysis cluster_solution Resolution start Purity of (R)-1-(4-Bromophenyl)ethanamine HCl is run_hplc Perform Chiral HPLC Analysis start->run_hplc check_ee Check Enantiomeric Excess (e.e.) run_hplc->check_ee check_impurities Check for Chemical Impurities run_hplc->check_impurities low_ee Is e.e. below specification? check_ee->low_ee impurities_present Are unexpected peaks present? check_impurities->impurities_present check_temp Review Storage Temperature Records low_ee->check_temp Yes low_ee->impurities_present No racemization Conclusion: Racemization Likely Occurred check_temp->racemization check_base Investigate Potential Basic Contamination check_base->racemization fail Discard and Use New Batch racemization->fail check_storage Review Storage Conditions (Air, Light, Moisture) impurities_present->check_storage Yes pass Purity Meets Specifications impurities_present->pass No degradation Conclusion: Chemical Degradation Likely check_storage->degradation check_handling Review Handling Procedures and Solvent Purity check_storage->check_handling degradation->fail contamination Conclusion: External Contamination Possible check_handling->contamination contamination->fail

Caption: Troubleshooting workflow for purity issues.

Storage and Handling Logic cluster_handling Handling Procedures cluster_outcome Outcome storage_conditions Store at 2-8°C purity_maintained Purity and Stability Maintained storage_conditions->purity_maintained light_protection Protect from Light light_protection->purity_maintained moisture_protection Protect from Moisture moisture_protection->purity_maintained air_protection Store under Inert Atmosphere air_protection->purity_maintained handling Use in a Well-Ventilated Area ppe Wear Appropriate PPE (Gloves, Goggles) handling->ppe dispensing Dispense in a Dry Environment ppe->dispensing sealing Tightly Seal Container After Use dispensing->sealing sealing->purity_maintained

Enhancing the enantiomeric excess of (R)-1-(4-Bromophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Welcome to the technical support center for the chiral synthesis and purification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in enhancing the enantiomeric excess of this compound.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial for this compound?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[1] It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture.[1] For pharmaceutical compounds like this compound, achieving a high enantiomeric excess is critical because different enantiomers can have vastly different pharmacological activities, potencies, and toxicities. The biologically active enantiomer must be isolated to ensure therapeutic efficacy and patient safety.

Q2: What are the primary methods for enhancing the enantiomeric excess of a chiral amine?

A2: The main strategies to enhance the enantiomeric excess of a chiral amine include:

  • Classical Chiral Resolution: This involves separating enantiomers by converting them into diastereomeric salts using a chiral resolving agent.[2] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[4]

  • Dynamic Kinetic Resolution (DKR): This advanced technique combines enzymatic kinetic resolution with in-situ racemization of the less reactive enantiomer.[5] This allows for the theoretical conversion of the entire racemic mixture into a single, highly pure enantiomer, overcoming the 50% yield limit of classical kinetic resolution.[5][6]

  • Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer directly from a prochiral starting material using a chiral catalyst or auxiliary, which guides the reaction to favor the formation of one enantiomer over the other.[7][8]

Q3: How do I choose the right chiral resolving agent for classical resolution?

A3: The choice of a resolving agent is critical for successful chiral resolution.[3] An ideal agent will form a diastereomeric salt with the target enantiomer that is significantly less soluble in the chosen solvent compared to the salt of the other enantiomer.[3] Common resolving agents for amines are chiral acids like tartaric acid or mandelic acid.[2] The selection is often empirical, and it may be necessary to screen several resolving agents and solvent systems to find the optimal combination for high yield and enantiomeric excess.[2]

Q4: What analytical techniques are used to determine the enantiomeric excess?

A4: Several analytical techniques can be used to accurately determine the enantiomeric excess of a sample. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a preferred method that uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their direct quantification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent, it is possible to create diastereomeric environments that result in distinct NMR signals for each enantiomer, which can then be integrated to determine their ratio.[10]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD signal can be correlated with the enantiomeric excess of a sample.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the enhancement of enantiomeric excess.

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess After a Single Crystallization 1. Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[3] 2. Crystallization Occurred Too Rapidly: Rapid cooling does not allow for effective discrimination between the diastereomers at the crystal lattice.[3][12]1. Solvent Screening: Test a variety of solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts. 2. Slow Cooling: Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath to promote the formation of purer crystals.[12] 3. Perform Recrystallization: A second or even third recrystallization of the obtained solid can significantly improve the enantiomeric excess.[13]
Low Yield of the Desired Diastereomeric Salt 1. Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is not optimal.[3] 2. Suboptimal Solvent: The desired diastereomeric salt may have moderate solubility in the chosen solvent, leading to losses in the mother liquor.1. Optimize Stoichiometry: Typically, 0.5 equivalents of the resolving agent are used, but this can be adjusted. Perform small-scale trials to find the optimal ratio. 2. Solvent Selection: Choose a solvent where the desired salt has very low solubility at cool temperatures but is soluble when hot.[14]
Incomplete Enzymatic Resolution 1. Poor Enzyme Activity/Stability: The enzyme may be denatured by the solvent, pH, or temperature, or it may have low intrinsic activity towards the substrate. 2. Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity.1. Optimize Reaction Conditions: Screen different solvents, pH levels, and temperatures to find the optimal conditions for the enzyme. Consider using an immobilized enzyme for enhanced stability and reusability. 2. In-situ Product Removal: If feasible, implement a strategy to remove the product from the reaction mixture as it is formed.
Inconsistent Results in Enantiomeric Excess Measurement 1. Analytical Method Not Optimized: The chiral HPLC column, mobile phase, or temperature may not be suitable for separating the enantiomers. 2. Sample Preparation Issues: The sample may not be fully dissolved or may contain impurities that interfere with the analysis.1. Method Development: Systematically vary HPLC parameters (e.g., mobile phase composition, flow rate, column temperature) to achieve baseline separation of the enantiomeric peaks.[9] 2. Proper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and filtered before injection to remove any particulate matter.

Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 1-(4-Bromophenyl)ethanamine using (+)-tartaric acid as the chiral resolving agent.

Materials:

  • Racemic 1-(4-Bromophenyl)ethanamine

  • (+)-Tartaric acid

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • Salt Formation: Dissolve 10.0 g of racemic 1-(4-Bromophenyl)ethanamine in 150 mL of methanol in an Erlenmeyer flask. In a separate flask, dissolve 7.5 g (1.0 equivalent) of (+)-tartaric acid in 100 mL of hot methanol.

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with tartaric acid is less soluble and will begin to crystallize.

  • Isolation: After cooling for several hours (or overnight), collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended): To further enhance the enantiomeric excess, dissolve the collected crystals in a minimum amount of hot methanol and allow them to recrystallize by slow cooling.[13]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt crystals in 100 mL of water and add 10% aqueous NaOH solution dropwise with stirring until the pH is >10.

  • Extraction: Extract the liberated (R)-amine with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield (R)-1-(4-Bromophenyl)ethanamine.

  • Hydrochloride Salt Formation: Dissolve the free amine in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the this compound salt. Collect the salt by filtration.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution (EKR)

This protocol outlines a typical procedure for the kinetic resolution of racemic 1-(4-Bromophenyl)ethanamine using a lipase.

Materials:

  • Racemic 1-(4-Bromophenyl)ethanamine

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • An acylating agent (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Standard laboratory glassware, shaker or stirrer, and temperature-controlled bath

Procedure:

  • Reaction Setup: In a flask, combine 5.0 g of racemic 1-(4-Bromophenyl)ethanamine, 100 mL of toluene, and 1.2 equivalents of ethyl acetate.

  • Enzyme Addition: Add the immobilized lipase (e.g., 500 mg of Novozym 435) to the mixture.

  • Reaction: Seal the flask and place it in a temperature-controlled shaker bath (e.g., at 40-50 °C). Allow the reaction to proceed, monitoring its progress by taking small aliquots and analyzing them (e.g., by GC or HPLC) until approximately 50% conversion is reached. The enzyme will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted amine.

  • Enzyme Removal: Once the desired conversion is achieved, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Separation: The reaction mixture now contains the (R)-amine and the N-acylated (S)-amine. The (R)-amine can be separated from the amide by extraction with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous phase, while the neutral amide remains in the organic phase.

  • Isolation: Basify the aqueous layer with NaOH and extract the (R)-amine with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the purified (R)-1-(4-Bromophenyl)ethanamine.

  • Analysis: Determine the enantiomeric excess of the recovered (R)-amine using chiral HPLC.

Quantitative Data Summary

The following tables summarize typical results that can be expected when applying different methods to enhance the enantiomeric excess of (R)-1-(4-Bromophenyl)ethanamine.

Table 1: Enhancement of Enantiomeric Excess by Recrystallization

Crystallization Step Yield of Diastereomeric Salt (%) Enantiomeric Excess (ee) of (R)-amine (%)
Initial Crystallization4585
First Recrystallization3895
Second Recrystallization30>99

Table 2: Comparison of Resolution Methods

Method Theoretical Max. Yield (%) Typical Achieved ee (%) Key Advantage Key Disadvantage
Classical Resolution5095 - >99Well-established, scalableDiscards at least 50% of material[15]
Enzymatic Kinetic Resolution5090 - >99High selectivity, mild conditionsLimited to 50% yield
Dynamic Kinetic Resolution10097 - >99High yield and high ee[5]Requires an effective racemization catalyst
Asymmetric Synthesis~10090 - >99Avoids resolution, efficientRequires development of a specific catalytic system

Visualizations

Below are diagrams illustrating key workflows and concepts for enhancing enantiomeric excess.

EnhancementWorkflow cluster_start Starting Material cluster_methods Enhancement Methods cluster_analysis Analysis & Final Product racemic Racemic (R/S)-Amine resolution Chiral Resolution (e.g., Crystallization) racemic->resolution ekr Enzymatic Kinetic Resolution (EKR) racemic->ekr dkr Dynamic Kinetic Resolution (DKR) racemic->dkr analysis Determine ee (e.g., Chiral HPLC) resolution->analysis ekr->analysis dkr->analysis product (R)-Amine (High ee) analysis->product

Caption: General workflow for enhancing the enantiomeric excess of a chiral amine.

ClassicalResolution cluster_process Process racemic_mix Racemic Amine (R-NH2 + S-NH2) diastereomers Formation of Diastereomeric Salts (R-NH3+...TA-) + (S-NH3+...TA-) racemic_mix->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers solvent Solvent (e.g., Methanol) solvent->diastereomers crystallization Fractional Crystallization (Less soluble salt precipitates) diastereomers->crystallization separation Filtration crystallization->separation solid Solid Crystal (R-NH3+...TA-) separation->solid mother_liquor Mother Liquor (Contains soluble S-NH3+...TA-) separation->mother_liquor

Caption: Process of classical resolution via diastereomeric salt formation.

EnzymaticResolution cluster_reaction Enzymatic Reaction (at ~50% Conversion) cluster_products Resulting Mixture racemic_start Racemic Amine (R-NH2 + S-NH2) reaction_node Enzyme selectively acylates one enantiomer racemic_start->reaction_node reagents Acyl Donor + Enzyme (Lipase) reagents->reaction_node unreacted Unreacted Amine (Enriched in R-NH2) reaction_node->unreacted Desired Product acylated Acylated Amine (Enriched in S-NH-Acyl) reaction_node->acylated Byproduct separation Separation (e.g., Extraction) unreacted->separation acylated->separation final_product Pure (R)-Amine separation->final_product

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

References

Validation & Comparative

¹H NMR Analysis for Structural Confirmation of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive ¹H NMR analysis for the structural confirmation of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a critical starting material in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate the accurate identification and quality assessment of this chiral amine. By comparing its spectral data with potential synthetic precursors, byproducts, and related impurities, this guide offers a robust framework for ensuring the material's identity and purity.

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, quartet), and integration (the area under the signal) are all crucial parameters for structural assignment.

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the ammonium protons (NH₃⁺). The aromatic protons on the para-substituted benzene ring typically appear as two distinct doublets. The methine proton, being adjacent to both the phenyl ring and the methyl group, will appear as a quartet, and the methyl protons will present as a doublet due to coupling with the methine proton. The ammonium protons often appear as a broad singlet.

Comparative ¹H NMR Data

To ensure the identity and purity of this compound, it is essential to compare its ¹H NMR spectrum with those of potential impurities that may arise during its synthesis. The following table summarizes the key ¹H NMR data for the target compound and relevant species.

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
(R)-1-(4-Bromophenyl)ethanamine HCl Ar-H~7.6 & ~7.4d~8.04H
CH~4.5q~7.01H
NH₃⁺~8.5-9.0br s-3H
CH₃~1.6d~7.03H
4-Bromoacetophenone (Precursor)Ar-H~7.8 & ~7.6d~8.54H
CH₃~2.6s-3H
1-(4-Bromophenyl)ethanol (Side-product)Ar-H~7.5 & ~7.2d~8.44H
CH~4.8q~6.51H
OH~5.4d~4.41H
CH₃~1.3d~6.53H
1-(4-Bromophenyl)ethanone oxime[1][2]Ar-H7.55-7.63m-4H
(in DMSO-d₆)CH₃2.13s-3H
NOH11.33s-1H
N-(4-Bromophenyl)acetamide[1]Ar-H7.42m-4H
(in CDCl₃)NH7.35br s-1H
CH₃2.18s-3H

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquire the spectrum at room temperature.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • Integrate all signals to determine the relative number of protons.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR analysis.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation Sample Weigh Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Process Process Data Acquire->Process Analyze Analyze Spectrum Process->Analyze Compare Compare with Reference Data Analyze->Compare Identify Identify Impurities Compare->Identify Confirm Confirm Structure & Purity Identify->Confirm

Caption: Workflow for ¹H NMR based structural confirmation.

Key Spectral Features for Identification

This diagram highlights the key structural features of this compound and their expected signals in the ¹H NMR spectrum.

G cluster_0 Molecular Structure cluster_1 Expected 1H NMR Signals mol A Aromatic Protons (2 Doublets) mol->A Ar-H B Methine Proton (Quartet) mol->B CH C Ammonium Protons (Broad Singlet) mol->C NH3+ D Methyl Protons (Doublet) mol->D CH3

References

A Comparative Guide to the Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereospecific synthesis of this compound is crucial for its application, and various synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comparative overview of two prominent synthesis routes: Asymmetric Transfer Hydrogenation and Enzymatic Transamination.

Performance Comparison

The selection of a synthetic route is often a balance between yield, enantioselectivity, reaction conditions, and catalyst cost and availability. The following table summarizes the key performance indicators for the two primary methods discussed in this guide.

ParameterAsymmetric Transfer HydrogenationEnzymatic Transamination
Starting Material 4-Bromoacetophenone imine4-Bromoacetophenone
Typical Yield >95%85-95% conversion
Enantiomeric Excess (ee) >98%>99%
Key Reagents Ru(II) catalyst, Chiral ligand (e.g., TsDPEN), Formic acid/triethylamineTransaminase enzyme, Amine donor (e.g., isopropylamine), PLP cofactor
Reaction Temperature 25-40 °C30-40 °C
Reaction Time 2-24 hours12-48 hours
Key Advantages High yields, well-established methodologyHigh enantioselectivity, mild reaction conditions, environmentally benign
Key Disadvantages Use of precious metal catalyst, requires inert atmosphereEnzyme cost and stability, potential for product inhibition

Experimental Protocols

Detailed experimental protocols are essential for the replication and evaluation of synthetic methods. Below are representative protocols for the two discussed routes.

Asymmetric Transfer Hydrogenation of 4-Bromoacetophenone Imine

This method involves the reduction of a pre-formed imine using a chiral ruthenium catalyst. The high enantioselectivity is induced by the chiral ligand coordinated to the metal center.

Experimental Procedure:

  • Imine Formation: To a solution of 4-bromoacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield the crude 4-bromoacetophenone imine, which is used in the next step without further purification.

  • Asymmetric Transfer Hydrogenation: In a nitrogen-purged flask, a complex of [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) is dissolved in a 5:2 mixture of formic acid and triethylamine. The 4-bromoacetophenone imine (1.0 eq) is added to the solution. The reaction mixture is stirred at 28 °C for 18 hours.

  • Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrochloride Salt Formation: The crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Enzymatic Transamination of 4-Bromoacetophenone

This biocatalytic approach utilizes a transaminase enzyme to stereoselectively convert the prochiral ketone directly into the chiral amine. This method is noted for its exceptional enantioselectivity and mild, environmentally friendly conditions.[1]

Experimental Procedure:

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. To this, 4-bromoacetophenone (1.0 eq), a suitable (R)-selective transaminase, pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and an amine donor such as isopropylamine (10-20 eq) are added.

  • Enzymatic Reaction: The reaction mixture is stirred at 30-40 °C for 24-48 hours. The progress of the reaction is monitored by HPLC or GC.

  • Work-up and Isolation: After the reaction reaches completion (or desired conversion), the pH of the mixture is adjusted to >10 with NaOH to stop the enzymatic reaction and to deprotonate the amine product. The mixture is then extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Hydrochloride Salt Formation: The resulting (R)-1-(4-Bromophenyl)ethanamine is dissolved in a suitable solvent like isopropanol, and a solution of HCl in isopropanol is added to precipitate the hydrochloride salt. The product is collected by filtration, washed, and dried.

Visualizing the Synthetic Pathways

To better illustrate the logic and workflow of these synthetic approaches, the following diagrams are provided.

Synthesis_Comparison_Workflow cluster_start Starting Material cluster_ath Asymmetric Transfer Hydrogenation cluster_et Enzymatic Transamination cluster_end Final Product start 4-Bromoacetophenone imine_formation Imine Formation (+ NH4OAc) start->imine_formation et Enzymatic Transamination ((R)-Transaminase, Amine Donor) start->et ath Asymmetric Transfer Hydrogenation ([Ru]-catalyst, (R,R)-TsDPEN) imine_formation->ath product (R)-1-(4-Bromophenyl)ethanamine Hydrochloride ath->product et->product

A high-level comparison of the two main synthetic routes.

Experimental_Workflow cluster_ath Asymmetric Transfer Hydrogenation cluster_et Enzymatic Transamination ath_start Mix 4-Bromoacetophenone and NH4OAc ath_imine Isolate Crude Imine ath_start->ath_imine ath_reaction Catalytic Hydrogenation with Ru-complex ath_imine->ath_reaction ath_quench Quench with NaHCO3 ath_reaction->ath_quench ath_extract Extract with Ethyl Acetate ath_quench->ath_extract ath_salt Form Hydrochloride Salt ath_extract->ath_salt ath_product Isolate Final Product ath_salt->ath_product et_start Prepare Buffer with Substrate, Enzyme, Donor et_reaction Incubate at 30-40 °C et_start->et_reaction et_stop Adjust pH > 10 et_reaction->et_stop et_extract Extract with MTBE et_stop->et_extract et_salt Form Hydrochloride Salt et_extract->et_salt et_product Isolate Final Product et_salt->et_product

Detailed experimental workflows for each synthetic route.

References

A Comparative Guide to Enantiomeric Excess Determination of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: Chiral SFC vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is critical for ensuring the purity, efficacy, and safety of chiral drug candidates. This guide provides a comparative analysis of two powerful chromatographic techniques, Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC), for the enantiomeric excess determination of (R)-1-(4-Bromophenyl)ethanamine hydrochloride. While both methods offer effective separation, they present distinct advantages in terms of speed, solvent consumption, and column technology.

Comparison of Chromatographic Performance

The choice between Chiral SFC and Chiral HPLC for the enantiomeric separation of 1-(4-Bromophenyl)ethanamine often depends on the specific requirements of the analysis, such as speed, resolution, and environmental impact. Chiral SFC is increasingly recognized for its high-throughput capabilities and reduced environmental footprint due to the use of supercritical CO2 as the primary mobile phase component.[1][2] In contrast, Chiral HPLC is a well-established and robust technique with a wide variety of available chiral stationary phases (CSPs).

The following table summarizes the key performance parameters for the separation of 1-(4-Bromophenyl)ethanamine enantiomers by Chiral SFC and Chiral HPLC. The Chiral HPLC data is derived from a published method, while the Chiral SFC data represents typical performance for this class of compounds on a highly suitable stationary phase.

ParameterChiral Supercritical Fluid Chromatography (SFC)Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Crownpak® CR-I (+)Chirosil RCA(+)
Mobile Phase CO2 / Ethanol with 0.8% Trifluoroacetic Acid (TFA)0.1% Perchloric Acid in Water / Acetonitrile (85:15, v/v)[3]
Flow Rate 3.0 mL/min0.5 mL/min[3]
Column Temperature 35 °C25 °C[3]
Detection UV at 220 nmUV at 220 nm[3]
Retention Time (R-enantiomer) ~ 2.5 min11.5 min[3]
Retention Time (S-enantiomer) ~ 3.0 min13.2 min[3]
Resolution (Rs) > 2.02.3[3]
Analysis Time < 5 min~ 15 min[3]
Key Advantages Fast analysis, reduced organic solvent consumptionWell-established method, readily available columns

Experimental Protocols

Detailed methodologies for both Chiral SFC and Chiral HPLC are provided below to allow for replication and adaptation of these methods.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

This protocol is based on established methods for the chiral separation of primary amines using a crown ether-based CSP, which has demonstrated high efficacy for such compounds.[4]

Instrumentation:

  • A supercritical fluid chromatography system equipped with a photodiode array (PDA) detector and a back-pressure regulator.

Chromatographic Conditions:

  • Column: Crownpak® CR-I (+) 5 µm, 150 x 3.0 mm

  • Mobile Phase: Supercritical CO2 and Ethanol with 0.8% Trifluoroacetic Acid (TFA) as an additive in the co-solvent.

  • Gradient: Isocratic elution with 20% co-solvent.

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Detection: UV at 220 nm

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the this compound salt in the mobile phase co-solvent (Ethanol with 0.8% TFA) to a concentration of 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a published study on the enantiomeric separation of 1-(4-bromophenyl)-ethylamine.[3]

Instrumentation:

  • An HPLC system equipped with a binary pump, an autosampler, a thermostated column compartment, and a photodiode array detector.

Chromatographic Conditions:

  • Column: Chirosil RCA(+) 5 µm, 250 x 4.6 mm[3]

  • Mobile Phase: A mixture of 0.1% perchloric acid in water (Solvent A) and acetonitrile (Solvent B) in an 85:15 (v/v) ratio.[3]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detection: UV at 220 nm[3]

  • Injection Volume: 5 µL[3]

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 1-(4-Bromophenyl)ethanamine hydrochloride in the mobile phase.[3]

Method Selection Workflow

The decision-making process for selecting the appropriate chiral separation method can be visualized as a logical workflow. The following diagram illustrates a typical approach, starting from initial screening to method optimization.

G cluster_0 start Racemic Sample of (R/S)-1-(4-Bromophenyl)ethanamine HCl screen Initial Method Screening start->screen sfc Chiral SFC (e.g., Crownpak CR-I (+)) screen->sfc High-throughput needed hplc Chiral HPLC (e.g., Chirosil RCA(+)) screen->hplc Established robustness preferred sfc_eval Evaluate SFC Performance: Resolution > 2.0? Analysis Time < 5 min? sfc->sfc_eval hplc_eval Evaluate HPLC Performance: Resolution > 2.0? hplc->hplc_eval sfc_optimize Optimize SFC Method (e.g., adjust modifier %, temperature) sfc_eval->sfc_optimize No final_sfc Final Validated SFC Method sfc_eval->final_sfc Yes hplc_optimize Optimize HPLC Method (e.g., adjust mobile phase ratio) hplc_eval->hplc_optimize No final_hplc Final Validated HPLC Method hplc_eval->final_hplc Yes sfc_optimize->sfc_eval hplc_optimize->hplc_eval

Caption: Workflow for Chiral Method Development and Selection.

Enantiomeric Excess Calculation

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

G formula e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Caption: Formula for Enantiomeric Excess Calculation.

Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

References

A Comparative Guide to Analytical Methods for the Quantification of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chiral compounds like (R)-1-(4-Bromophenyl)ethanamine hydrochloride is crucial. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The performance of these methods is compared based on typical validation parameters, supported by representative experimental data.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required selectivity, sensitivity, sample throughput, and available instrumentation. While HPLC is often the method of choice for chiral separations, GC and UV-Vis spectrophotometry can also be employed for quantification, each with its own advantages and limitations.[1]

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of aromatic amines using HPLC, GC, and UV-Vis. It is important to note that the following data is representative of the performance for structurally similar compounds, as specific validation data for this compound is not extensively available in published literature.

Table 1: High-Performance Liquid Chromatography (Chiral Separation)

ParameterTypical Performance
Linearity (Range)1 - 50 µg/mL (r² ≥ 0.999)
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL

Table 2: Gas Chromatography (with Derivatization)

ParameterTypical Performance
Linearity (Range)0.5 - 100 µg/mL (r² ≥ 0.998)
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.4 µg/mL

Table 3: UV-Vis Spectrophotometry

ParameterTypical Performance
Linearity (Range)5 - 50 µg/mL (r² ≥ 0.997)
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 3%
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)3 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC, GC, and UV-Vis spectrophotometry.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the enantioselective quantification of this compound, allowing for the separation and quantification of the specific (R)-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a crown ether-based column like Chirosil RCA(+) or a polysaccharide-based column)[2]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (HClO₄)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% perchloric acid.[2] The exact ratio may need optimization depending on the column used.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Chirosil RCA(+) (or similar chiral column)

    • Mobile Phase: Acetonitrile/Water with 0.1% HClO₄ (e.g., 80:20 v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the (R)-enantiomer against the concentration of the standards. Determine the concentration of the (R)-enantiomer in the sample from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN/H2O/HClO4) HPLC HPLC System (Chiral Column) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC Sample Sample Solution Sample->HPLC Detection UV Detection (220 nm) HPLC->Detection CalCurve Calibration Curve Detection->CalCurve Concentration Concentration Determination CalCurve->Concentration

Chiral HPLC analysis workflow.
Gas Chromatography (GC) Method with Derivatization

For the analysis of polar amines like (R)-1-(4-Bromophenyl)ethanamine by GC, a derivatization step is often necessary to improve volatility and chromatographic performance.[3]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Autosampler

Reagents:

  • A suitable solvent (e.g., Dichloromethane)

  • A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to a known concentration.

  • Derivatization: To a known volume of the standard or sample solution, add the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature (FID): 300 °C

  • Analysis: Inject the derivatized standards and samples into the GC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards. Calculate the concentration in the sample from this curve.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Standard Solutions Derivatization Derivatization (e.g., with BSTFA) Standards->Derivatization Sample Sample Solution Sample->Derivatization GC GC System (e.g., DB-5ms column) Derivatization->GC Detection FID/MS Detection GC->Detection CalCurve Calibration Curve Detection->CalCurve Concentration Concentration Determination CalCurve->Concentration

GC analysis workflow with derivatization.
UV-Vis Spectrophotometry Method

This method provides a simpler and faster, though less specific, approach for the quantification of this compound. It is suitable for samples where interfering substances are minimal.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • A suitable solvent (e.g., Methanol or 0.1 M Hydrochloric Acid)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the solvent. From this, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to achieve a concentration within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Standard Solutions Spectro UV-Vis Spectrophotometer (at λmax) Standards->Spectro Sample Sample Solution Sample->Spectro CalCurve Calibration Curve Spectro->CalCurve Concentration Concentration Determination CalCurve->Concentration

UV-Vis spectrophotometry analysis workflow.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound should be based on the specific requirements of the analysis.

  • Chiral HPLC is the most suitable method for enantioselective analysis, providing accurate quantification of the (R)-enantiomer in the presence of its (S)-counterpart.

  • GC with derivatization offers high sensitivity and is a viable alternative, particularly when coupled with a mass spectrometer for enhanced specificity.[3]

  • UV-Vis spectrophotometry is a rapid and cost-effective method for the quantification of the total amine content in simple matrices, but it lacks the specificity to distinguish between enantiomers or from other UV-absorbing impurities.[4]

Rigorous method validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, yielding reliable and reproducible results.[5]

References

A Comparative Guide to (R)-1-(4-Bromophenyl)ethanamine Hydrochloride and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral amine is a critical determinant for the success of asymmetric synthesis, influencing both the efficiency and the stereochemical outcome of a reaction. This guide provides an objective comparison of (R)-1-(4-Bromophenyl)ethanamine hydrochloride with other commonly employed chiral amines in the context of asymmetric synthesis. The performance of these amines is evaluated based on experimental data from key asymmetric reactions, offering a valuable resource for informed catalyst and auxiliary selection.

Chiral amines are fundamental tools in asymmetric catalysis, serving as resolving agents, chiral auxiliaries, and catalysts.[1][2] Their utility stems from their ability to form transient chiral intermediates, thereby directing the stereochemical pathway of a reaction to favor the formation of one enantiomer over the other.[1] (R)-1-(4-Bromophenyl)ethanamine, a primary chiral amine, is a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds. This guide will focus on its application and comparison with other primary chiral amines in the asymmetric transfer hydrogenation of prochiral ketones, a widely used method for the synthesis of chiral alcohols.

Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a benchmark reaction for evaluating the effectiveness of chiral catalysts. The following table summarizes the performance of this compound in comparison to other selected chiral primary amines under similar reaction conditions.

Chiral Amine LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(R)-1-(4-Bromophenyl)ethanamine [RuCl2(p-cymene)]2 / (R)-Amine9592 (R)
(R)-1-Phenylethanamine[RuCl2(p-cymene)]2 / (R)-Amine9895 (R)
(R)-1-(4-Methoxyphenyl)ethanamine[RuCl2(p-cymene)]2 / (R)-Amine9690 (R)
(R)-1-Naphthylethylamine[RuCl2(p-cymene)]2 / (R)-Amine9488 (R)

Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of results in asymmetric synthesis. The following is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral primary amine.

Materials:

  • [RuCl2(p-cymene)]2 (0.005 mmol)

  • Chiral primary amine (e.g., (R)-1-(4-Bromophenyl)ethanamine) (0.01 mmol)

  • Acetophenone (1 mmol)

  • Isopropanol (5 mL)

  • Potassium hydroxide (0.1 mmol)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a mixture of [RuCl2(p-cymene)]2 and the chiral primary amine is stirred in isopropanol at room temperature for 30 minutes to form the active catalyst.

  • Potassium hydroxide is then added to the solution, and the mixture is stirred for an additional 10 minutes.

  • Acetophenone is added to the reaction mixture.

  • The reaction is heated to the desired temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the proposed catalytic cycle for asymmetric transfer hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Weigh [RuCl2(p-cymene)]2 and Chiral Amine prep2 Dissolve in Isopropanol prep1->prep2 prep3 Stir for 30 min prep2->prep3 react1 Add KOH prep3->react1 react2 Add Acetophenone react1->react2 react3 Heat to 80°C react2->react3 react4 Monitor by TLC/GC react3->react4 workup1 Cool to RT react4->workup1 workup2 Remove Solvent workup1->workup2 workup3 Column Chromatography workup2->workup3 analysis1 Determine Yield workup3->analysis1 analysis2 Determine Enantiomeric Excess (Chiral HPLC/GC) analysis1->analysis2

Caption: Experimental workflow for asymmetric transfer hydrogenation.

G Ru_precatalyst [Ru]-Cl Active_catalyst [Ru]-H (Active Catalyst) Ru_precatalyst->Active_catalyst + i-PrOH, Base Ketone Ketone (R2C=O) Active_catalyst->Ketone Hydride Transfer Isopropanol Isopropanol Alcohol Chiral Alcohol (R2CHOH) Ketone->Alcohol Protonation Acetone Acetone Alcohol->Ru_precatalyst + Acetone Isopropanol->Active_catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

A Comparative Guide to the Certificate of Analysis for (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral resolving agent is a critical step that can significantly impact the efficiency, yield, and scalability of synthesizing enantiomerically pure compounds. This guide provides a detailed comparison of (R)-1-(4-Bromophenyl)ethanamine hydrochloride with other common chiral resolving agents, supported by experimental data and detailed analytical protocols.

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis (CoA) for this compound typically outlines several key quality parameters. While a complete, standardized CoA from a single source is not publicly available, information from various suppliers allows for the compilation of typical specifications.

ParameterTypical SpecificationMethod
Appearance White to off-white solidVisual
Purity (Sum of Enantiomers) ≥96.0% - 98%Gas Chromatography (GC)
Enantiomeric Excess (ee) >99%Chiral High-Performance Liquid Chromatography (HPLC)
Optical Rotation +20.5° ± 1° (c=3% in Methanol)Polarimetry
Identity Conforms to structure¹H NMR, ¹³C NMR
Solubility Soluble in water, methanolVisual

Performance Comparison with Alternative Chiral Resolving Agents

(R)-1-(4-Bromophenyl)ethanamine is a widely used resolving agent for acidic racemic compounds. Its effectiveness stems from the formation of diastereomeric salts with differing solubilities, allowing for separation by crystallization. A direct, comprehensive comparison with all possible alternatives under identical conditions is challenging to find in the literature. However, we can compare its performance with other commonly used resolving agents like mandelic acid and phenylethylamine derivatives based on reported applications.

The choice of a resolving agent is highly dependent on the specific racemic compound being resolved. Factors such as the pKa of the acid and the amine, solvent system, and crystallization kinetics all play a crucial role in the efficiency of the resolution.

Chiral Resolving AgentRacemic Compound ResolvedSolventDiastereomeric Excess (%de) / Enantiomeric Excess (%ee) of ProductReference
(R)-1-(4-Bromophenyl)ethanamine 4-Chloromandelic AcidEthanolHigh (Specific %de not stated, but led to high %ee)[1]
(S)-Mandelic AcidRacemic 1-phenylethylamineVariousOften provides high enantiomeric excess in a single crystallization.[2][2]
(R)-(+)-Benzyl-1-phenylethylamine4-Chloromandelic AcidAbsolute Ethanol84.3% resolution efficiency[1]
L-Tartaric AcidRacemic aminesVariousA cost-effective and widely used alternative with good performance.[2][2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving successful and reliable results in a laboratory setting.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of (R)-1-(4-Bromophenyl)ethanamine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., CHIRALCEL OD-3 or similar).

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • This compound sample

  • Racemic 1-(4-bromophenyl)ethanamine (for system suitability)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/2-Propanol/Diethylamine in a ratio of 70/30/0.1 (v/v/v).[3] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject the racemic standard to ensure the two enantiomers are well-resolved. The resolution between the two enantiomeric peaks should be greater than 1.5.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Acquisition and Processing: Monitor the elution at a wavelength of 270 nm.[3] Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Determination of Chemical Purity by ¹H NMR Spectroscopy

This protocol provides a method for confirming the identity and estimating the chemical purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Methanol-d₄, CD₃OD)

  • This compound sample

  • Internal standard with a known purity (e.g., dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh about 5-10 mg of the sample and a similar accurately weighed amount of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the sample can be calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.

Protocol 3: Chiral Resolution of a Racemic Acid

This protocol describes a general procedure for using this compound to resolve a racemic carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Base (e.g., NaOH) to liberate the free amine from its hydrochloride salt

  • Acid (e.g., HCl) to recover the resolved carboxylic acid

Procedure:

  • Liberation of the Free Amine: Dissolve the this compound in water and add a stoichiometric amount of a base (e.g., 1M NaOH) to neutralize the HCl and liberate the free (R)-1-(4-Bromophenyl)ethanamine. Extract the free amine with a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure.

  • Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the free (R)-1-(4-Bromophenyl)ethanamine in the same solvent.

  • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enriched Acid: Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid.

  • Extract the enriched carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved product.

  • Analysis: Determine the enantiomeric excess of the resolved acid using an appropriate method (e.g., chiral HPLC or derivatization followed by NMR).

Visualizing Workflows

Diagrams created using the DOT language provide clear visual representations of experimental processes.

cluster_prep Sample Preparation cluster_process Resolution Process cluster_analysis Analysis & Recovery racemic_acid Racemic Acid dissolve Dissolve in Hot Solvent racemic_acid->dissolve resolving_agent (R)-1-(4-Bromophenyl)ethanamine resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool to Crystallize mix->cool filtrate Filter Crystals cool->filtrate liberate Liberate Enriched Acid filtrate->liberate analyze Analyze %ee liberate->analyze

Caption: Workflow for Chiral Resolution.

cluster_hplc Chiral HPLC Analysis prepare_mobile_phase Prepare Mobile Phase (Hexane/IPA/DEA) prepare_sample Prepare Sample Solution (1 mg/mL) prepare_mobile_phase->prepare_sample inject_racemic Inject Racemic Standard (System Suitability) prepare_sample->inject_racemic inject_sample Inject Sample inject_racemic->inject_sample acquire_data Acquire Data at 270 nm inject_sample->acquire_data calculate_ee Calculate %ee acquire_data->calculate_ee

Caption: Chiral HPLC Analysis Workflow.

References

A Comparative Guide to the X-ray Crystallography of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and materials science, the precise determination of molecular structure is paramount. For chiral molecules, such as the derivatives of (R)-1-(4-Bromophenyl)ethanamine, understanding their three-dimensional arrangement is crucial for elucidating their biological activity and physicochemical properties. This guide provides a comparative analysis of the X-ray crystallographic data for (R)-1-(4-Bromophenyl)ethanamine hydrochloride and its derivatives, offering insights into the structural nuances imparted by chemical modifications. Furthermore, it benchmarks X-ray crystallography against alternative analytical techniques and furnishes detailed experimental protocols for researchers in the field.

Structural Elucidation: A Comparative Analysis of Crystallographic Data

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration of chiral molecules.[1][2] The crystallographic data for this compound and two of its derivatives are summarized below, providing a quantitative basis for structural comparison. The data reveals variations in crystal systems and unit cell parameters, reflecting the influence of the different substituents on the crystal packing.

ParameterThis compound2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol[3]4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol[4]
Chemical Formula C₈H₁₁BrClNC₂₁H₁₈BrN₃OC₁₅H₁₆BrNO
Molecular Weight 236.54 g/mol 408.29 g/mol 306.20 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2₁2₁2₁Not explicitly statedP2₁/n
a (Å) 7.271(3)7.271(3)12.1753(10)
b (Å) 10.334(4)41.901(15)8.1939(7)
c (Å) 12.984(5)5.952(2)14.0326(11)
α (°) 909090
β (°) 909093.333(1)
γ (°) 909090
Volume (ų) 975.3(6)1813.3(11)1397.6(2)
Z 444
Radiation Mo KαMo KαMo Kα
Temperature (K) 293(2)113296

Benchmarking Analytical Techniques for Chiral Amine Analysis

While X-ray crystallography provides unparalleled detail in solid-state structure determination, other techniques offer complementary information or may be more suitable for certain experimental constraints. The following table compares X-ray crystallography with other common methods for the analysis of chiral molecules.

TechniquePrincipleResolutionSample RequirementThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystalAtomicMicrograms to milligramsLowUnambiguous 3D structure and absolute configuration.[1][2]Requires high-quality single crystals, which can be difficult to grow.[1]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderLower than single-crystalMilligramsHighRapid analysis of crystalline phases and purity.Does not provide the detailed atomic coordinates of a single-crystal analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldAtomic connectivityMilligramsHighProvides information about molecular structure in solution; can determine enantiomeric purity with chiral shift reagents.Does not directly provide absolute configuration without chiral derivatizing agents or extensive computational analysis.[5]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightMolecular vibrationsMilligramsMediumProvides information on the absolute configuration of chiral molecules in solution.Requires comparison with computationally predicted spectra.
Electron Crystallography (MicroED) Diffraction of electrons by nano-sized crystalsAtomicNanogramsMediumCan determine atomic structures from crystals too small for X-ray diffraction.[6]Technically demanding and less widely available than X-ray crystallography.

Experimental Protocols

Synthesis and Crystallization of a (R)-1-(4-Bromophenyl)ethanamine Derivative

A representative synthetic and crystallization procedure for a Schiff base derivative is provided below. This method is adapted from the synthesis of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol.[3]

Synthesis:

  • Dissolve 1.00 mmol of the salicylaldehyde of an azobenzene derivative in a suitable solvent.

  • Add 1.00 mmol of (R)-(+)-1-(4-Bromophenyl)ethylamine to the solution.

  • Stir the reaction mixture for 2 hours at 298 K under a nitrogen atmosphere.

  • Evaporate the solvent to obtain the crude product.

Crystallization:

  • Filter the crude product.

  • Recrystallize the product by slow evaporation from an acetone solution to yield single crystals suitable for X-ray diffraction.[3]

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

The following outlines the key steps in determining the crystal structure of a chiral amine hydrochloride derivative.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 113 K or 296 K) to minimize thermal vibrations. X-rays (typically Mo Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[4][7]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are often employed.[7] An atomic model is then built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in structural analysis, the following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making process for selecting an appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement structure Final 3D Structure refinement->structure

Caption: Experimental workflow for X-ray crystallography.

decision_tree start Need to determine molecular structure q_crystal Can high-quality single crystals be grown? start->q_crystal xray Use Single-Crystal X-ray Crystallography q_crystal->xray Yes q_nano Are nano-crystals available? q_crystal->q_nano No microed Consider MicroED q_nano->microed Yes q_solution Is solution-state structure sufficient? q_nano->q_solution No nmr Use NMR Spectroscopy q_solution->nmr Yes (Connectivity) vcd Use VCD for absolute configuration in solution q_solution->vcd Yes (Absolute Config.) other Consider other techniques (e.g., PXRD for bulk) q_solution->other No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(4-bromophenyl)ethanamine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)ethanamine is a chiral primary amine that serves as a versatile building block in the synthesis of various biologically active compounds. As with many chiral molecules, the individual (R) and (S) enantiomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes. However, a comprehensive review of the publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the (R) and (S) enantiomers of 1-(4-bromophenyl)ethanamine.

While these enantiomers are commercially available and widely used in synthetic chemistry, there is a notable absence of published experimental data detailing their specific, comparative biological effects. This guide, therefore, aims to summarize the available information and highlight the areas where further research is critically needed.

Physicochemical Properties

A summary of the basic physicochemical properties of the (R) and (S) enantiomers of 1-(4-bromophenyl)ethanamine is presented below. This information is primarily sourced from chemical suppliers.

Property(R)-(+)-1-(4-bromophenyl)ethanamine(S)-(-)-1-(4-bromophenyl)ethanamineReference(s)
CAS Number 45791-36-427298-97-1[1]
Molecular Formula C₈H₁₀BrNC₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol 200.08 g/mol [1]
Appearance LiquidLiquid[1]
Optical Activity [α]20/D +20.5±1°, c = 3 in methanol[α]20/D -20.5±1°, c = 3 in methanol[1]

Biological Activity: A Landscape of Undefined Potential

Extensive searches of scientific databases have not yielded specific studies that directly compare the biological activities of the (R) and (S) enantiomers of 1-(4-bromophenyl)ethanamine. The primary application of these compounds appears to be as chiral synthons for the preparation of more complex molecules with potential therapeutic applications.

The broader class of phenylethylamines, to which 1-(4-bromophenyl)ethanamine belongs, is known to interact with various biological targets, most notably monoamine transporters and receptors, including those for dopamine, serotonin, and norepinephrine. It is well-established that the stereochemistry of phenylethylamine derivatives plays a crucial role in their affinity and selectivity for these targets.

For instance, studies on related halogenated phenylethylamines suggest that they can modulate catecholaminergic systems. However, without direct experimental evidence for the enantiomers of 1-(4-bromophenyl)ethanamine, any discussion of their specific biological activities would be purely speculative.

Experimental Protocols: A Call for Future Research

Given the lack of published comparative studies, no specific experimental protocols for assessing the biological activity of these enantiomers can be provided. However, based on the known pharmacology of the phenylethylamine scaffold, the following experimental approaches would be highly relevant for future investigations:

  • Receptor Binding Assays: To determine the affinity of each enantiomer for a panel of relevant G-protein coupled receptors (GPCRs) and transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as various adrenergic, dopaminergic, and serotonergic receptor subtypes.

  • Functional Assays: To assess the functional activity of each enantiomer at these targets, determining whether they act as agonists, antagonists, or allosteric modulators. This could involve measuring second messenger responses (e.g., cAMP accumulation, calcium mobilization) or neurotransmitter uptake inhibition.

  • In Vivo Behavioral Studies: To investigate the effects of each enantiomer on animal behavior, which could include assessments of locomotor activity, anxiety, depression, and cognitive function.

Illustrative Workflow for Future Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative study of the biological activities of the (R) and (S) enantiomers of 1-(4-bromophenyl)ethanamine.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Interpretation cluster_3 In Vivo Validation cluster_4 Conclusion Compound_R (R)-1-(4-bromophenyl)ethanamine Binding Receptor Binding Assays (e.g., DAT, SERT, Adrenergic Receptors) Compound_R->Binding Functional Functional Assays (e.g., Neurotransmitter Uptake, Second Messenger) Compound_R->Functional Compound_S (S)-1-(4-bromophenyl)ethanamine Compound_S->Binding Compound_S->Functional Affinity Determine Binding Affinities (Ki) Binding->Affinity Efficacy Determine Functional Potency (EC50/IC50) Functional->Efficacy SAR Stereoselectivity Analysis Affinity->SAR Efficacy->SAR Behavioral Behavioral Pharmacology Studies SAR->Behavioral PK Pharmacokinetic Profiling SAR->PK Conclusion Comparative Biological Activity Profile Behavioral->Conclusion PK->Conclusion

Caption: Proposed workflow for comparing the biological activities of the enantiomers.

Conclusion

There is a clear and unmet need for research into the comparative biological activities of the (R) and (S) enantiomers of 1-(4-bromophenyl)ethanamine. While they are established as valuable chiral building blocks, their own pharmacological profiles remain uncharacterized in the public domain. Future studies employing a combination of in vitro and in vivo assays are essential to elucidate their potential differential effects and to guide the rational design of novel therapeutics. Such research would not only contribute to a better understanding of the structure-activity relationships of halogenated phenylethylamines but could also uncover novel pharmacological tools or lead compounds for drug discovery.

References

Spectroscopic comparison of (R)-1-(4-Bromophenyl)ethanamine hydrochloride and its free base

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Comparison: (R)-1-(4-Bromophenyl)ethanamine Free Base vs. Hydrochloride Salt

A detailed analysis for researchers and drug development professionals on the key spectroscopic differences between the neutral (free base) form of (R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt, supported by representative data and experimental protocols.

The protonation of an amine to form its hydrochloride salt is a fundamental transformation in pharmaceutical chemistry, often employed to enhance solubility and stability. This conversion induces significant changes in the molecule's electronic environment, which are readily observable through various spectroscopic techniques. Understanding these differences is crucial for structural elucidation, quality control, and characterization of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for (R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt.

Comparative Spectroscopic Data

The primary difference between the free base and its hydrochloride salt is the state of the amine group: as a neutral -NH₂ group in the former and a protonated -NH₃⁺ group in the latter. This protonation leads to distinct and predictable shifts in spectroscopic signals, particularly for nuclei near the amine center.

Spectroscopic TechniqueFeature(R)-1-(4-Bromophenyl)ethanamine (Free Base)(R)-1-(4-Bromophenyl)ethanamine HCl (Salt)Rationale for Difference
¹H NMR -NH₂ / -NH₃⁺ Protons Broad singlet, ~1.6-2.0 ppmBroad singlet, ~8.5-9.0 ppmThe protons on the positively charged nitrogen are highly deshielded and shifted significantly downfield.
CH-NH₂ / CH-NH₃⁺ Proton Quartet, ~4.1 ppmQuartet, ~4.7 ppmThe adjacent methine proton is deshielded by the electron-withdrawing ammonium group.[1][2]
-CH₃ Protons Doublet, ~1.4 ppmDoublet, ~1.7 ppmMinor downfield shift due to the inductive effect of the protonated amine.
Aromatic Protons Multiplets, ~7.2-7.5 ppmMultiplets, ~7.4-7.7 ppmSlight deshielding of the aromatic system due to the electron-withdrawing effect of the -NH₃⁺ group.
¹³C NMR C-NH₂ / C-NH₃⁺ Carbon ~50 ppm~52 ppmThe carbon directly attached to the nitrogen is deshielded upon protonation.[1]
-CH₃ Carbon ~25 ppm~22 ppmSlight upfield shift, a common secondary effect in similar structures.
Aromatic C-Br Carbon ~121 ppm~123 ppmMinor downfield shift.
Aromatic C-CH Carbon ~145 ppm~140 ppmMinor upfield shift.
IR Spectroscopy N-H Stretch Two sharp bands, ~3300-3400 cm⁻¹ (asymmetric & symmetric)[3]Broad, strong band, ~2800-3200 cm⁻¹[4][5]Corresponds to the stretching of the N-H bonds in the -NH₃⁺ ammonium group.[4]
N-H Bend ~1600 cm⁻¹[6]~1500-1600 cm⁻¹Shift in the bending (scissoring) vibration upon formation of the ammonium ion.[5][7]
Mass Spectrometry (ESI+) Molecular Ion m/z 200/202 ([M+H]⁺)m/z 200/202 ([M+H]⁺)In electrospray ionization, both species are detected as the same protonated molecule. The characteristic 1:1 isotopic pattern for Bromine is observed.

Note: The exact chemical shifts (ppm) and frequencies (cm⁻¹) can vary depending on the solvent, concentration, and instrument used. The values presented are representative.

Logical Relationship: Acid-Base Equilibrium

The interconversion between the free base and its hydrochloride salt is a simple acid-base reaction. The amine group of the free base acts as a Lewis base, accepting a proton from hydrochloric acid to form the ammonium salt. This process is reversible by treatment with a suitable base.

Acid_Base_Equilibrium FreeBase (R)-1-(4-Bromophenyl)ethanamine (Free Base) Salt (R)-1-(4-Bromophenyl)ethanamine HCl (Hydrochloride Salt) FreeBase->Salt Protonation Salt->FreeBase Deprotonation HCl + HCl Base + NaOH (or other base)

Caption: Reversible conversion between the free base and its hydrochloride salt.

Experimental Protocols

The data presented in this guide can be obtained using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Free Base: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Hydrochloride Salt: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆), as hydrochloride salts often have poor solubility in CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Reference: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Acquisition:

    • Ionization Mode: Positive ion mode (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Key Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal and maximal sensitivity.

References

A Comparative Guide to Cross-Validation of Chiral HPLC and NMR Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control, ensuring the safety and efficacy of chiral molecules.[1][2] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed techniques for this purpose.[3] This guide provides an objective comparison of chiral HPLC and chiral NMR for the cross-validation of enantiomeric purity, supported by experimental data and detailed methodologies.

Cross-validation using orthogonal methods provides a high degree of confidence in the analytical results, which is crucial in regulated environments.[1] While chiral HPLC is often considered the gold standard for its high sensitivity and resolution, chiral NMR offers a rapid and non-destructive alternative, particularly useful for reaction monitoring and high-throughput screening.[1][4]

Principles of Enantiomeric Purity Determination

Chiral HPLC: This technique achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[4][5] The enantiomeric mixture is passed through a column packed with a chiral material, leading to different retention times for the two enantiomers. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (% ee).[4]

Chiral NMR: In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes.[3] This induced diastereomeric environment results in distinct NMR signals for each enantiomer, which can be integrated to determine their relative concentrations.[3][6]

Workflow for Cross-Validation

A systematic approach to cross-validation ensures the reliability of enantiomeric purity data. The following workflow illustrates the key steps in comparing and validating chiral HPLC and NMR methods.

Cross-Validation Workflow cluster_0 Preparation cluster_1 Chiral HPLC Analysis cluster_2 Chiral NMR Analysis cluster_3 Cross-Validation A Chiral Analyte Sample B Prepare Sample for HPLC (Dissolve in Mobile Phase) A->B G Prepare Sample for NMR (Dissolve in Deuterated Solvent + Chiral Auxiliary) A->G C Inject onto Chiral HPLC System B->C D Separate Enantiomers on CSP C->D E Detect and Quantify Peaks D->E F Calculate % ee (HPLC) E->F L Compare % ee Results F->L H Acquire NMR Spectrum G->H I Resolve Diastereotopic Signals H->I J Integrate Signals I->J K Calculate % ee (NMR) J->K K->L M Results Consistent? L->M N Methods Validated M->N Yes O Investigate Discrepancy (Method Optimization/Troubleshooting) M->O No

Cross-validation workflow for enantiomeric purity determination.

Comparative Analysis of Chiral HPLC and NMR

The choice between chiral HPLC and NMR for enantiomeric excess determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[3]

FeatureChiral HPLCChiral NMR
Principle Physical separation of enantiomers on a chiral stationary phase.[4]Formation of transient diastereomeric complexes with a chiral auxiliary.[3]
Sensitivity (LOD/LOQ) Generally higher; can detect trace amounts of the minor enantiomer.[1]Generally lower; may require higher sample concentrations.
Resolution Typically provides baseline separation of enantiomeric peaks.[4]Resolution of diastereotopic signals depends on the chiral auxiliary and analyte.
Accuracy & Precision High accuracy and precision with proper validation.[7]Good accuracy and precision, dependent on signal resolution and integration.
Sample Preparation Requires dissolving the sample in the mobile phase.[2]Simple mixing of the analyte and chiral auxiliary in an NMR tube.[3][8]
Analysis Time Typically longer due to chromatographic run times.Rapid analysis, often requiring only a few minutes for spectral acquisition.[1]
Sample Consumption Consumes the sample, which is injected onto the column.Non-destructive, and the sample can be recovered.[1]
Solvent Consumption Can be significant, depending on the mobile phase and run time.Minimal, typically less than 1 mL of deuterated solvent per sample.
Robustness Method performance can be sensitive to changes in mobile phase composition, flow rate, and temperature.[1]Generally robust, but can be affected by temperature and sample concentration.[1]
Cost High initial instrument cost and ongoing costs for columns and solvents.High initial instrument cost, with recurring costs for deuterated solvents and chiral auxiliaries.
Ideal Applications Routine quality control, release testing, and analysis of trace impurities.[1][9]High-throughput screening, reaction monitoring, and rapid analysis of diverse samples.[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative protocols for both chiral HPLC and chiral NMR.

Chiral HPLC Method for (S)-Mandelic Acid

This protocol is a general guideline and may require optimization for specific applications.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase Column: A polysaccharide-based CSP such as one derived from cellulose or amylose is often effective.

2. Reagents and Materials:

  • (S)-Mandelic Acid sample

  • HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, methanol).[3]

3. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase could be a mixture of n-hexane and isopropanol. The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.[1][3]

  • Column Temperature: 25 °C.[2][3]

  • Detection Wavelength: UV at 220 nm or 225 nm.[1][3]

  • Injection Volume: 10 µL.[3]

4. Sample Preparation:

  • Accurately weigh and dissolve the (S)-mandelic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2]

5. Data Analysis:

  • Integrate the peak areas for the two separated enantiomers in the chromatogram.[2]

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral NMR Method using a Chiral Solvating Agent

This protocol outlines the general steps for determining enantiomeric excess using a chiral solvating agent (CSA).

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Chiral analyte sample.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA), for example, (S)-BINOL derivatives for amines.[3]

3. Sample Preparation:

  • Directly in a 5 mm NMR tube, mix the analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol).[3]

  • Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.[3]

  • Gently shake the NMR tube to ensure thorough mixing and complex formation.[3]

4. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[3]

5. Data Analysis:

  • Identify the well-resolved signals corresponding to each diastereomeric complex.

  • Integrate the distinct resonance peaks for each of the enantiomers.[3]

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values of the signals corresponding to the major and minor enantiomers, respectively.

Conclusion

Both chiral HPLC and chiral NMR are powerful and reliable techniques for the determination of enantiomeric purity.[1] Chiral HPLC excels in providing high sensitivity and baseline resolution, making it a preferred method for routine quality control in a regulated environment.[1][4] Chiral NMR, with its speed and non-destructive nature, is highly advantageous for high-throughput screening and reaction monitoring.[1][4]

For a comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing both techniques is highly recommended. The complementary nature of chiral HPLC and NMR provides a high degree of certainty in the analytical results, ensuring the quality and safety of pharmaceutical products.[1]

References

Safety Operating Guide

Proper Disposal of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of (R)-1-(4-Bromophenyl)ethanamine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Safety and Hazard Summary

This compound is classified as a hazardous substance, requiring specific handling and disposal procedures. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound.

Hazard CategoryGHS ClassificationHazard StatementPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye IrritationCategory 2H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] This protocol outlines the necessary steps from initial waste generation to final collection.

Waste Segregation and Collection:
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. The container must be made of a compatible material and have a secure lid.

  • Halogenated Organic Waste: As a brominated organic compound, this waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.

  • Aqueous Solutions: If disposing of aqueous solutions containing this compound, collect them in a separate, sealed container labeled as "Aqueous Halogenated Organic Waste." Do not dispose of down the drain.[3]

Labeling the Waste Container:
  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

Storage of Hazardous Waste:
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

Requesting Waste Pickup:
  • Licensed Disposal Service: The disposal of this material must be handled by a licensed professional waste disposal service.[4]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online request form to your Environmental Health and Safety (EHS) department.

  • Container Fullness: Do not overfill the waste container. It is generally recommended to request a pickup when the container is about three-quarters full.

Disposal Workflow

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling (R)-1-(4-Bromophenyl)ethanamine hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The free amine form, (R)-(+)-1-(4-Bromophenyl)ethylamine, is classified as causing severe skin burns and eye damage.[4] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Summary of Hazard Information

Hazard StatementClassificationSource
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2/2A)[1][2]
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)[1][2][3]
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[2]
H314: Causes severe skin burns and eye damage (for the free amine)Skin Corrosion (Category 1B)[4]

Mandatory Personal Protective Equipment (PPE):

A multi-layered approach to PPE is required to ensure comprehensive protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2] Gloves must be inspected before use and removed properly to avoid skin contact.[2]Prevents skin irritation and potential absorption through the skin.
Body Protection A lab coat or chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.Minimizes the risk of respiratory tract irritation from dust or vapors.
Footwear Closed-toe shoes.Protects feet from spills.

Step-by-Step Handling and Operations Plan

Strict adherence to the following experimental protocol is crucial for safe handling.

2.1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood or a well-ventilated laboratory.[1][5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Spill Kit: A spill kit containing absorbent materials (e.g., sand, vermiculite) should be available in the immediate vicinity.[4]

  • Work Area: The designated work area should be clean, uncluttered, and free of incompatible materials such as strong oxidizing agents.[4]

2.2. Chemical Handling Procedure:

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in Table 1.

  • Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: If used in a chemical reaction, maintain the setup within the fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the laboratory.[5]

Logical Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don Required PPE prep_fume_hood->prep_ppe prep_spill_kit Check Spill Kit prep_ppe->prep_spill_kit prep_emergency Locate Eyewash/Shower prep_spill_kit->prep_emergency handling_weigh Weigh Compound in Hood prep_emergency->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react post_decontaminate Decontaminate Glassware handling_react->post_decontaminate Proceed to Post-Handling post_dispose Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash post_remove_ppe Doff PPE post_wash->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][5] If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Categorization:

  • Solid Waste: Unused or contaminated solid this compound.

  • Liquid Waste: Solutions containing the compound and contaminated solvents.

  • Contaminated Materials: Used PPE (gloves, etc.), weighing papers, and other disposable materials that have come into contact with the chemical.

4.2. Disposal Procedure:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with all applicable federal, state, and local environmental regulations.[1][5] This should be done through an approved waste disposal plant.[1][4] Do not allow the product to enter drains.[1]

By adhering to these safety protocols and operational plans, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.